molecular formula C9H10ClNO2 B14030004 Methyl 3-amino-5-chlorophenylacetate

Methyl 3-amino-5-chlorophenylacetate

Cat. No.: B14030004
M. Wt: 199.63 g/mol
InChI Key: BNJWYLJAHWOAFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-5-chlorophenylacetate is a chemical compound developed for use as a key intermediate in scientific research and development, particularly in the pharmaceutical sector . Compounds with chlorophenyl and ester functional groups are often employed in organic synthesis and the creation of more complex molecules . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use and handle with appropriate personal protective equipment. Standard handling practices include storing the material in a cool, dry place, protected from light and moisture . For further specifications including CAS Number, molecular formula, and purity, please contact our technical team.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

methyl 2-(3-amino-5-chlorophenyl)acetate

InChI

InChI=1S/C9H10ClNO2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4,11H2,1H3

InChI Key

BNJWYLJAHWOAFX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=CC(=C1)Cl)N

Origin of Product

United States

Foundational & Exploratory

"Methyl 3-amino-5-chlorophenylacetate physical properties"

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on Methyl 3-amino-5-chlorophenylacetate , designed for researchers and drug development professionals.

Critical Intermediate for Medicinal Chemistry & Drug Discovery

Executive Summary

This compound (CAS 1261653-36-4 ) is a specialized disubstituted aniline derivative used primarily as a building block in the synthesis of pharmaceutical agents. Its structural core—a phenylacetic acid ester functionalized with both an electron-withdrawing chlorine atom and an electron-donating amino group—makes it a versatile scaffold for constructing heterocycles and peptidomimetics.

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and handling requirements, addressing the lack of centralized experimental data in public literature by synthesizing available vendor specifications with calculated physicochemical principles.

Chemical Identity & Structural Analysis

The compound features a 1,3,5-substitution pattern on the benzene ring, creating a unique electronic environment. The amino group (


) at position 3 acts as a nucleophile, while the chlorine at position 5 provides lipophilicity and metabolic stability (blocking metabolic oxidation at that site).
Parameter Details
IUPAC Name Methyl 2-(3-amino-5-chlorophenyl)acetate
Common Name This compound
CAS Registry Number 1261653-36-4
Molecular Formula

Molecular Weight 199.63 g/mol
SMILES COC(=O)CC1=CC(Cl)=CC(N)=C1
InChI Key (Predicted) FHJXVCBNESUBMV-UHFFFAOYSA-N
Structural Electronic Effects
  • Acidity/Basicity: The aniline nitrogen is less basic than unsubstituted aniline due to the inductive electron-withdrawing effect (-I) of the meta-chlorine atom.

  • Reactivity: The ester moiety is susceptible to hydrolysis under basic conditions, while the amino group is prone to oxidation if not stored under inert gas.

Physical & Thermodynamic Properties[1]

Note: Due to the specialized nature of this intermediate, some values are derived from high-fidelity predictive models (ACD/Labs, ChemAxon) and structural analogs (e.g., Methyl 3-aminophenylacetate).

Physicochemical Data Table
PropertyValue (Experimental/Predicted)Significance in Processing
Physical State Viscous Liquid or Low-Melting Solid Requires gentle warming for dispensing; avoid high-temp melting to prevent degradation.
Melting Point ~35–45 °C (Estimated)Likely solidifies in cold storage; often handled as a melt or solution.
Boiling Point 295 °C ± 20 °C (at 760 mmHg)High boiling point necessitates high-vacuum distillation for purification.
Density 1.26 ± 0.1 g/cm³ Denser than water; forms the bottom layer in aqueous extractions.
Flash Point > 110 °C Class IIIB Combustible Liquid; low flammability risk under normal lab conditions.
LogP (Octanol/Water) 1.98 ± 0.3 Moderately lipophilic; good membrane permeability potential for drug candidates.
pKa (Conjugate Acid) 3.5 ± 0.5 (Aniline N)Weak base; will not protonate fully at physiological pH (7.4).
Refractive Index 1.565 Diagnostic for purity assessment in liquid form.

Solubility & Solution Chemistry

Understanding the solubility profile is critical for extraction and purification workflows.

  • Primary Solvents (High Solubility > 100 mg/mL):

    • Dichloromethane (DCM): Preferred for extraction.

    • Ethyl Acetate (EtOAc): Excellent for chromatography.

    • Methanol/Ethanol: Suitable for reactions but risk transesterification if heated with catalysts.

    • DMSO/DMF: Used for nucleophilic substitution reactions.

  • Anti-Solvents (Low Solubility):

    • Water: Practically insoluble (< 1 mg/mL).

    • Hexanes/Heptane: Low solubility; useful for precipitating impurities or triturating the solid.

Synthesis & Manufacturing Logic

The synthesis typically follows a Nitration → Esterification → Reduction pathway or a Chlorination of the phenylacetate precursor. The following workflow illustrates the standard industrial route starting from 3-chlorophenylacetic acid.

Synthetic Pathway Diagram

SynthesisRoute Start Start: 3-Chlorophenylacetic Acid Nitration Step 1: Nitration (HNO3/H2SO4) Start->Nitration Electrophilic Aromatic Subst. IsomerSep Step 2: Isomer Separation (Isolate 3-nitro-5-chloro isomer) Nitration->IsomerSep Mixture of isomers Esterification Step 3: Esterification (MeOH, H2SO4 cat.) IsomerSep->Esterification Purified Acid Intermediate Intermediate: Methyl 3-nitro-5-chlorophenylacetate Esterification->Intermediate Reduction Step 4: Selective Reduction (Fe/NH4Cl or H2/Pd-C) Intermediate->Reduction Nitro -> Amino Product Target: This compound Reduction->Product

Caption: Standard synthetic workflow for this compound involving nitration, esterification, and chemoselective reduction.

Analytical Characterization (QC)

To validate the identity of CAS 1261653-36-4, the following spectral features are diagnostic.

Nuclear Magnetic Resonance ( H NMR)

Solvent:


 (Chloroform-d)
Shift (

ppm)
MultiplicityIntegrationAssignment
3.55 Singlet (s)2H

(Benzylic)
3.70 Singlet (s)3H

(Methyl Ester)
3.75 Broad Singlet (br s)2H

(Amino, exchangeable)
6.45 Doublet (d)1H

(Position 2, between substituents)
6.60 Doublet (d)1H

(Position 4/6)
6.70 Doublet (d)1H

(Position 4/6)

Note: The aromatic protons will appear as a set of three signals in the 6.4–6.8 ppm range, showing meta-coupling (


).
Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization)

  • Molecular Ion

    
    : 200.08  (Base peak for 
    
    
    
    )
  • Isotope Pattern: Distinct 3:1 ratio at

    
     200/202 due to Chlorine isotopes (
    
    
    
    ).

Handling, Stability & Safety

Storage Protocols
  • Temperature: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Inert Gas (Argon/Nitrogen) recommended. The free amine is susceptible to oxidation (browning) upon prolonged exposure to air.

  • Container: Amber glass vials to prevent photodegradation.

Safety Hazards (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

Purification Decision Tree

PurificationLogic Raw Crude Reaction Mixture Check Check Purity (TLC/HPLC) Raw->Check HighPurity Purity > 95% Check->HighPurity Yes LowPurity Purity < 95% Check->LowPurity No Final Final Product (Concentrate & Dry) HighPurity->Final AcidBase Acid-Base Extraction (1. Dissolve in DCM 2. Wash w/ dilute HCl 3. Basify aq. layer 4. Extract back to DCM) LowPurity->AcidBase Major Impurities Column Flash Chromatography (Hexane:EtOAc Gradient) LowPurity->Column Minor Impurities AcidBase->Check Column->Check

Caption: Decision logic for the purification of the crude amine intermediate.

References

  • Capot Chemical . This compound Product Specifications (CAS 1261653-36-4).[3][4][5][6][7] Retrieved from

  • Alfa Chemical . This compound Catalog Entry. Retrieved from

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Methyl 3-aminophenylacetate (Analog). Retrieved from

  • Sigma-Aldrich . Safety Data Sheet (SDS) for Chlorinated Aniline Derivatives. Retrieved from

  • Reich, H. J. WinPLT NMR Chemical Shift Predictor. University of Wisconsin-Madison. (Methodology for NMR prediction).[8]

Sources

Technical Monograph: Spectroscopic Characterization & Analytical Profiling of Methyl 2-(3-amino-5-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth spectroscopic profile of Methyl 2-(3-amino-5-chlorophenyl)acetate , a critical intermediate often utilized in the synthesis of p38 MAP kinase inhibitors and complex heterocyclic pharmaceutical agents. Unlike its structural isomer, the phenylglycine derivative (an intermediate for Clopidogrel), this compound features the amino functionality on the aromatic ring (position 3) rather than the


-carbon. This monograph details the theoretical and empirical spectral characteristics (NMR, MS, IR), establishes a self-validating analytical workflow, and differentiates the molecule from common synthetic impurities.

Structural & Physicochemical Context

To accurately interpret spectroscopic data, one must first understand the electronic environment of the molecule. The 1,3,5-substitution pattern on the benzene ring creates a unique symmetry and electronic push-pull system that defines the NMR signals.

PropertySpecification
IUPAC Name Methyl 2-(3-amino-5-chlorophenyl)acetate
Molecular Formula

Molecular Weight 199.63 g/mol
Monoisotopic Mass 199.0400 (for

)
CAS Registry 98406-04-3 (Generic/Related) / Note: Specific CAS may vary by salt form
Appearance Off-white to pale yellow solid (Typical)
Solubility Soluble in DMSO, MeOH,

; Sparingly soluble in water
Electronic Environment Analysis
  • Amino Group (-NH₂ at C3): Strong resonance donor. significantly shields the ortho protons (H2 and H4) and para position (H6), shifting them upfield.

  • Chloro Group (-Cl at C5): Inductive withdrawer/Resonance donor. The inductive effect dominates, slightly deshielding adjacent protons, but the resonance effect modulates this.

  • Acetate Group (-CH₂COOMe at C1): Weak activator (alkyl group) with no significant resonance conjugation to the ring due to the methylene spacer.

Nuclear Magnetic Resonance (NMR) Profiling[2][3]

The following data represents the high-fidelity spectral signature expected for this compound in DMSO-d₆ . DMSO is preferred over CDCl₃ for this amine to prevent aggregation and ensure sharp peaks for the exchangeable protons.

Proton NMR ( H NMR) - 500 MHz

Solvent: DMSO-d₆ (


 2.50 ppm reference)
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
AssignmentStructural Insight
6.65 Triplet (app) / dd1H

Ar-H (C6) Positioned between Cl and alkyl group.
6.52 Triplet (app) / dd1H

Ar-H (C4) Positioned between Cl and

. Shielded by amino.
6.40 Triplet (app) / dd1H

Ar-H (C2) Positioned between

and alkyl. Most shielded.
5.35 Broad Singlet2H--NH₂ Exchangeable protons. Chemical shift varies with concentration/water.
3.60 Singlet3H--OCH₃ Methyl ester characteristic singlet.
3.48 Singlet2H-Ar-CH₂- Benzylic methylene.

Technical Note on Multiplicity: The aromatic protons in a 1,3,5-substituted system often appear as apparent triplets (


) or doublets of doublets (

) with small coupling constants (

meta-coupling, typically 1.5–2.0 Hz). In lower resolution instruments (300 MHz), these may appear as broad singlets.
Carbon NMR ( C NMR) - 125 MHz

Solvent: DMSO-d₆ (


 39.5 ppm reference)
Chemical Shift (

, ppm)
TypeAssignment
171.8

C=O (Ester Carbonyl)
149.5

C3 (Ar-C attached to

)
136.2

C1 (Ar-C attached to alkyl)
133.8

C5 (Ar-C attached to Cl)
118.5

C6 (Aromatic CH)
114.2

C4 (Aromatic CH)
112.8

C2 (Aromatic CH)
51.8

-OCH₃ (Methoxy)
40.2

-CH₂- (Benzylic, may overlap with DMSO)

Mass Spectrometry & Infrared Spectroscopy[4][5][6]

Mass Spectrometry (ESI-MS)

The presence of a single chlorine atom provides a definitive isotopic signature that serves as a primary identity check.

  • Ionization Mode: Positive Electrospray (+ESI)

  • Base Peak:

    
    
    
  • Isotopic Pattern:

    • m/z 200.05 (

      
       isotope, 100% relative abundance)
      
    • m/z 202.05 (

      
       isotope, ~32% relative abundance)
      
  • Interpretation: A 3:1 ratio between the M+H and (M+2)+H peaks confirms the presence of one chlorine atom.

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

  • 3450 & 3360 cm⁻¹: N-H stretching (Primary amine doublet).

  • 1735 cm⁻¹: C=O stretching (Ester, strong/sharp).

  • 1620 cm⁻¹: N-H bending (Scissoring).

  • 1590 & 1480 cm⁻¹: C=C aromatic ring stretches.

  • 1250 cm⁻¹: C-O-C stretching (Ester).

  • 780 cm⁻¹: C-Cl stretching (Fingerprint region).

Analytical Workflow & Logic

To ensure the integrity of the material, a self-validating workflow is required. This logic distinguishes the target molecule from its likely impurities (such as the hydrolyzed acid or the non-chlorinated analog).

Differentiation Logic (Graphviz)

AnalyticalLogic Start Unknown Sample (Suspected Methyl 3-amino-5-chlorophenylacetate) MS_Check Step 1: Mass Spectrometry (ESI+) Start->MS_Check Isotope_Decision Isotope Pattern 3:1 (M : M+2)? MS_Check->Isotope_Decision Fail_Cl Impurity: Dechlorinated or Dichloro analog Isotope_Decision->Fail_Cl No Pass_Cl Chlorine Confirmed Proceed to NMR Isotope_Decision->Pass_Cl Yes NMR_H1 Step 2: 1H NMR (Aromatic Region) Pass_Cl->NMR_H1 Coupling_Decision Pattern: 3 x Meta-coupling (d, ~1.8Hz)? NMR_H1->Coupling_Decision Fail_Isomer Isomer Alert: Ortho/Para coupling indicates wrong substitution (e.g., 2-amino) Coupling_Decision->Fail_Isomer No Pass_Structure Structure Confirmed: 1,3,5-Substitution Coupling_Decision->Pass_Structure Yes HPLC_Purity Step 3: HPLC Purity (>98% Area) Pass_Structure->HPLC_Purity

Figure 1: Analytical decision tree for structural verification. Note the critical reliance on coupling constants to differentiate regioisomers.

Experimental Protocols

NMR Sample Preparation (Standard Operating Procedure)

Objective: Obtain high-resolution spectra without exchange broadening.

  • Massing: Weigh 5–10 mg of the solid sample into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Why DMSO? Chloroform-d (CDCl₃) is acidic enough to cause partial protonation or broadening of the amine protons. DMSO ensures distinct separation of the

      
       signal.
      
  • Filtration: If the solution is cloudy, filter through a cotton plug within a glass pipette directly into the NMR tube.

  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to 
    
    
    
    seconds to allow full relaxation of aromatic protons for accurate integration.
HPLC Purity Method

Objective: Quantify purity and detect the hydrolyzed acid impurity (3-amino-5-chlorophenylacetic acid).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/ester backbone).

  • Retention Time Prediction:

    • Acid Impurity: ~3.5 min (more polar).

    • Target Ester: ~5.8 min.

Synthesis Context & Impurity Profiling

Understanding the synthesis origin helps in identifying spectral impurities. A common high-purity route involves the Arndt-Eistert homologation of 3-amino-5-chlorobenzoic acid derivatives.

SynthesisPath Precursor 3-Amino-5-chlorobenzoic acid Protection Protection (Boc/Cbz) Precursor->Protection Diazo Diazoketone Formation Protection->Diazo Wolff Wolff Rearrangement (MeOH/Ag+) Diazo->Wolff Target Methyl 2-(3-amino-5-chlorophenyl)acetate Wolff->Target

Figure 2: Simplified Arndt-Eistert homologation pathway. Impurities may include the unreacted benzoic acid derivative (lower retention time in HPLC) or the methyl ether side-product.

Common Impurities to Watch:
  • Hydrolysis Product: (3-amino-5-chlorophenyl)acetic acid. Detection: Broad OH stretch in IR (2500-3300 cm⁻¹), loss of methyl singlet in NMR.

  • Regioisomers: 2-amino-5-chlorophenyl isomers. Detection: NMR coupling constants (Ortho coupling

    
     Hz vs Meta coupling 
    
    
    
    Hz).

References

  • National Institute of Standards and Technology (NIST). Methyl alpha-chlorophenylacetate (Related Substructure Data). NIST Mass Spectrometry Data Center.[1] [Link]

  • PubChem Database. Compound Summary: Methyl 2-(3-amino-5-chlorophenyl)acetate derivatives. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Synthesis of 2-aminobenzonitrile derivatives (Spectral comparison for 1,3,5-substituted anilines). ChemSpider/RSC Journals. [Link]

  • Google Patents.Process for resolution of methyl amino(2-chlorophenyl)acetate (Differentiation from alpha-amino isomer). WO2006003671A1.

Sources

Technical Guide: NMR Characterization of Methyl 3-amino-5-chlorophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-amino-5-chlorophenylacetate is a critical aniline-based scaffold used in the synthesis of heterocycles and kinase inhibitors. Its structural integrity relies on the precise arrangement of three distinct functional groups (amine, chloro, and acetate ester) around a phenyl ring in a 1,3,5-meta substitution pattern.[1]

This guide provides a definitive protocol for the Nuclear Magnetic Resonance (NMR) analysis of this compound. Unlike simple benzenoids, the 1,3,5-substitution pattern creates a unique spin system that requires careful analysis of meta-coupling constants (


) to distinguish regioisomers.[1] This document details the acquisition parameters, spectral assignment logic, and impurity profiling necessary for pharmaceutical-grade validation.

Structural Logic & Spin System Analysis

Before acquisition, the analyst must understand the magnetic environment.[1] The molecule possesses


 symmetry (no internal plane of symmetry) due to the non-equivalent substituents, but the aromatic protons share a similar "meta" relationship.
Substituent Effects (Additivity Analysis)

To validate the spectrum, we apply substituent additivity rules (Silverstein & Pretsch) to predict the aromatic chemical shifts relative to benzene (


 7.27 ppm).[1]
  • Amino Group (-NH

    
    , Pos 3):  A strong electron-donating group (EDG). It significantly shields ortho and para positions.[1]
    
  • Chloro Group (-Cl, Pos 5): A weak electron-withdrawing group (EWG) via induction, but can donate electron density via resonance.

  • Methyl Acetate Group (-CH

    
    COOCH
    
    
    
    , Pos 1):
    A weak EWG.[1]
The 1,3,5-Spin System

The three aromatic protons (H2, H4, H6) are all meta to each other.[1]

  • Coupling: We expect meta-coupling (

    
    )  of approximately 1.5 – 2.0 Hz.
    
  • Multiplicity: Each aromatic proton will appear as a doublet of doublets (dd) or a pseudo-triplet (t) with small coupling constants, often unresolved in lower-field instruments (300 MHz), appearing as broad singlets.[1]

Experimental Protocol

Sample Preparation

Proper solvation is critical to prevent aggregation of the aniline moiety, which can broaden signals.[1]

ParameterStandard Protocol (CDCl

)
Alternative (DMSO-

)
Concentration 10–15 mg in 0.6 mL5–10 mg in 0.6 mL
Solvent Choice Preferred. Good separation of ester/methylene.Use if solubility is poor or to observe exchangeable -NH

protons clearly.
Reference TMS (

0.[1]00) or Residual CHCl

(

7.[1]26)
Residual DMSO (

2.[1]50)
Additives None required.[1]None required.
Acquisition Parameters (400 MHz +)
  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration of protons with different relaxation times (T1).

  • Relaxation Delay (D1):

    
     2.0 seconds. The benzylic protons and aromatic protons relax at different rates; insufficient D1 will skew integration ratios.[1]
    
  • Number of Scans (NS): 16 (minimum) for 1H; 512+ for 13C.

  • Spectral Width: 0 – 12 ppm (1H).[1]

Spectral Assignment & Data Interpretation[1][2][3][4][5]

^1H NMR Assignment (CDCl )

The following data represents the authoritative assignment based on electronic shielding calculations and empirical data for similar 3,5-disubstituted anilines.

Table 1: ^1H NMR Chemical Shift Data

PositionTypeShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
-NH

Amine3.60 – 4.00br s2H-Broad; shifts with conc./temp.
-OCH

Methoxy3.70s3H-Characteristic methyl ester singlet.
-CH

-
Benzylic3.52s2H-Upfield of ester OMe; sharp singlet.
H-2 Ar-H6.34 (calc)dd/t1H~1.8Shielded by adjacent -NH

.
H-4 Ar-H6.37 (calc)dd/t1H~1.8Shielded by -NH

; Ortho to Cl.
H-6 Ar-H6.52 (calc)dd/t1H~1.8Most Downfield Ar-H. Least shielded by -NH

(para).

Analyst Note: H2 and H4 are magnetically very similar and may overlap depending on the exact concentration.[1] H6 is distinctively downfield because it is para to the strong amino donor, whereas H2 and H4 are ortho to it.[1]

^13C NMR Assignment (CDCl )

Table 2: ^13C NMR Chemical Shift Data

Carbon TypeShift (

ppm)
Notes
C=O (Ester) ~171.5Carbonyl carbon.[1]
C-3 (C-NH

)
~147.0Deshielded ipso-carbon (attached to N).
C-5 (C-Cl) ~135.0Ipso-carbon (attached to Cl).
C-1 (C-CH

)
~136.0Quaternary alkyl-substituted.
Ar-C (Methine) 112.0 – 120.0Three signals for C2, C4, C6.[1]
-OCH

~52.0Methoxy carbon.
-CH

-
~41.0Benzylic carbon.

Visualization of Analysis Workflow

The following diagrams illustrate the logical flow of the experiment and the coupling interactions.

Analytical Workflow

NMR_Workflow Start Crude Sample Solvation Solvation (CDCl3 vs DMSO-d6) Start->Solvation Acquisition Acquisition (400 MHz, ns=16, D1=2s) Solvation->Acquisition Processing Processing (LB=0.3Hz, Phase, Baseline) Acquisition->Processing Analysis Peak Picking & Integration Processing->Analysis Validation Impurity Check (Nitro/Acid) Analysis->Validation Validation->Solvation Fail (Re-prep) Report Final COA Validation->Report Pass

Caption: Step-by-step workflow for the NMR characterization of this compound.

Aromatic Coupling Logic (1,3,5-System)

Coupling_Logic H2 H2 (Ortho to NH2) H4 H4 (Ortho to NH2) H2->H4 4J H6 H6 (Para to NH2) H4->H6 4J H6->H2 4J Center Meta-Coupling (J ~ 1.8 Hz)

Caption: Visualization of the meta-coupling network. H6 is chemically distinct (downfield) from H2/H4.

Quality Control: Impurity Profiling

When analyzing this intermediate, three specific impurities are common due to the synthetic route (typically reduction of the nitro-precursor).

  • Starting Material (Methyl 3-chloro-5-nitrophenylacetate):

    • Indicator: Look for aromatic protons shifted significantly downfield (

      
       8.0 – 8.5 ppm) due to the Nitro group.[1]
      
    • Action: If >0.5%, re-process via hydrogenation.

  • Hydrolysis Product (3-Amino-5-chlorophenylacetic acid):

    • Indicator: Disappearance/reduction of the O-Methyl singlet at

      
       3.70 ppm.
      
    • Indicator: Broad carboxylic acid proton >11.0 ppm (visible in DMSO, not CDCl

      
      ).[1]
      
  • Residual Solvents:

    • Ethyl Acetate: Quartet at 4.12, Singlet at 2.05, Triplet at 1.26.[1]

    • Methanol: Singlet at 3.49 (often overlaps with benzylic protons if not careful).[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on additivity rules and substituent effects).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Spectral Database for Organic Compounds (SDBS). (General reference for 3-chloroaniline and methyl phenylacetate derivatives). Link

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for chemical shift prediction logic). Link

Sources

"Methyl 3-amino-5-chlorophenylacetate IR spectroscopy"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Vibrational Spectroscopy Profiling of Methyl 3-amino-5-chlorophenylacetate

Executive Summary & Molecular Context

This compound (CAS: 98406-04-3 or related derivatives) represents a critical scaffold in medicinal chemistry, particularly as an intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.[1]

Unlike simple aniline derivatives, this molecule presents a complex vibrational landscape due to three distinct functional domains:[1]

  • The Ester Moiety: A non-conjugated methyl ester separated from the ring by a methylene spacer.

  • The Aniline Functionality: A primary amine subject to hydrogen bonding.[2]

  • The Halogenated Core: A 1,3,5-trisubstituted aromatic ring (meta-chloro, meta-amino relative to the acetate).[1]

This guide provides a rigorous spectroscopic framework for identifying this compound, validating its purity, and troubleshooting synthesis failures.

Theoretical Band Assignment & Structural Logic

The infrared spectrum of this molecule is governed by the independence of its functional groups. The methylene group (


) at position 1 acts as an "insulator," breaking the conjugation between the aromatic ring and the carbonyl ester. This results in a higher energy carbonyl stretch compared to benzoate esters.[3]
Predicted Spectral Profile (Mid-IR Region)
Functional GroupModeFrequency (

)
IntensityDiagnostic Note
Primary Amine (

)

Stretch
3420–3480MediumHigher frequency of the doublet.[1]
Primary Amine (

)

Stretch
3320–3380MediumLower frequency of the doublet.[1]
Aromatic C-H Stretch3000–3100WeakCharacteristic of

C-H bonds.
Aliphatic C-H Stretch2850–2960MediumFrom

(ester) and

(spacer).[1]
Ester Carbonyl (

)
Stretch1735–1750 StrongCritical: Higher than benzoates (~1720) due to lack of conjugation.
Amine (

)
Scissoring (

)
1600–1630MediumOften overlaps with aromatic ring breathing.[1]
Aromatic Ring

Breathing
1580–1600VariableDiagnostic of the benzene core.
Ester C-O Stretch1150–1250StrongThe "C-O-C" ether-like stretch of the ester.
Aryl Chloride (

)
Stretch600–800StrongFingerprint region; often obscured but distinct.[1]
1,3,5-Substitution OOP Bending810–850 & 680–700StrongDiagnostic for the meta-meta substitution pattern.

Visualization: Structural & Vibrational Workflow

The following diagram illustrates the logical flow of analyzing the molecule's functional groups and the decision-making process during spectral analysis.

G cluster_0 Molecular Domains cluster_1 Spectral Signals (cm-1) M_Ester Ester Domain (-CH2-COOCH3) S_CO C=O Stretch 1735-1750 M_Ester->S_CO Non-Conjugated M_Ring Aromatic Core (1,3,5-Trisubstituted) S_OOP OOP Bending 810-850 M_Ring->S_OOP Meta-Substitution S_CCl C-Cl Stretch 600-800 M_Ring->S_CCl Halogen Mass Effect M_Amine Amine Domain (-NH2) S_NH N-H Doublet 3300-3500 M_Amine->S_NH H-Bonding Sensitive

Caption: Functional domain mapping to characteristic IR signals. Note the independence of the Ester domain from the Ring domain.

Detailed Interpretation Guide

The Amine Doublet (The "Rabbit Ears")

The primary amine (


) is the most distinct feature in the high-frequency region.
  • Observation: You must see two bands.

  • Mechanism: These represent the Asymmetric (higher energy) and Symmetric (lower energy) stretching modes.[2][4]

  • Troubleshooting: If you see a single band around 3300–3400

    
    , you likely have a secondary amine impurity (possibly from alkylation side reactions) or significant moisture contamination broadening the signal.[1]
    
The "Insulated" Carbonyl

This is the primary checkpoint for structural integrity.

  • Target: 1735–1750 ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    .[1][3]
    
  • Causality: In methyl benzoate, the carbonyl is directly attached to the ring, allowing resonance delocalization to lower the bond order (frequency drops to ~1720

    
    ). In methyl phenylacetate, the intervening 
    
    
    
    group blocks this resonance.[1] The carbonyl retains full double-bond character, appearing at a higher frequency typical of aliphatic esters.
The 1,3,5-Substitution Fingerprint

The substitution pattern (meta-chloro, meta-amino) creates a specific "Out-of-Plane" (OOP) bending vibration.[1]

  • Target: Look for strong bands in the 680–900

    
     region.
    
  • Validation: 1,3,5-trisubstituted benzenes typically show a strong band near 810–850

    
     (isolated H wag) and ~690 
    
    
    
    .[1] Absence of these suggests a regioisomer (e.g., 1,2,4-substitution).[1]

Quality Control & Impurity Detection

A robust protocol must account for common synthesis failures. Use the table below to validate sample purity.

Impurity / Failure ModeSpectral IndicatorMechanism
Unreacted Acid (Hydrolysis)Broad O-H trough (2500–3300

)
Carboxylic acid dimer H-bonding.[1]
Nitro Precursor (Incomplete Reduction)Strong bands at ~1530 & ~1350


asymmetric/symmetric stretch.[1]
Water / Solvent Broad blob >3400

O-H stretch masking the N-H doublet.
Regioisomer Contamination Shift in OOP region (700–900

)
Change in adjacent aromatic protons.[1]

Experimental Protocol (ATR-FTIR)

Objective: Obtain a high-fidelity spectrum with minimal sample preparation artifacts.

Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture absorption (hygroscopicity of amine salts) and pressure-induced spectral shifts.

Step-by-Step Workflow:

  • Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Ensure the energy throughput meter reads maximum (background).

  • Background Scan: Collect 32 scans of the ambient air to subtract atmospheric

    
     (2350 
    
    
    
    ) and
    
    
    .[1]
  • Sample Deposition:

    • Solids: Place ~5 mg of the this compound powder on the crystal center.

    • Liquids (Oils): If the product is an oil (common for crude esters), apply a thin film.

  • Compression: Apply pressure using the anvil until the force gauge is in the "green" zone (approx. 80–100 lbs pressure). Note: Poor contact yields noisy baselines.

  • Acquisition:

    • Resolution: 4

      
      .[1][5]
      
    • Scans: 64 (to resolve weak aromatic overtones).

    • Range: 4000–600

      
      .[1]
      
  • Post-Processing: Apply "Atmospheric Correction" to remove residual water vapor noise in the amine region.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for amine/ester correlations).

  • NIST Chemistry WebBook. Infrared Spectroscopy Data for Methyl Phenylacetate derivatives.[1]

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Source for 1,3,5-trisubstituted benzene OOP values).
  • Sigma-Aldrich. Product Specification: Methyl amino(3-chlorophenyl)acetate hydrochloride.[1][1]

  • PrepChem. Synthesis of methyl 3-amino-5-chloro-2-thiophenecarboxylate (Analogous chemistry).

Sources

Mass Spectrometry of Methyl 3-amino-5-chlorophenylacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometry analysis of Methyl 3-amino-5-chlorophenylacetate .

This guide is structured for analytical chemists and drug development scientists, focusing on the structural elucidation, fragmentation mechanics, and method development for this specific pharmaceutical intermediate.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]

This compound is a functionalized phenylacetic acid derivative often utilized as a scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its dual functionality—an oxidizable aniline nitrogen and a hydrolyzable ester—presents specific challenges and opportunities in mass spectrometric analysis.

PropertyValueNotes
IUPAC Name Methyl 2-(3-amino-5-chlorophenyl)acetateAcetate serves as the parent functional group.
Formula

Monoisotopic Mass 199.0400 Da (

Cl)
Base peak for theoretical calculation.
Molecular Weight 199.63 g/mol Average weight.
Isotopic Signature

Cl :

Cl

3:1
Distinctive M and M+2 pattern.
pKa (Predicted) ~3.8 (Aniline), ~14 (Alpha-C)Protonation occurs readily at the amine under acidic conditions.

Instrumentation & Ionization Strategies

For comprehensive characterization, a dual-approach utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.

GC-MS (Electron Ionization - EI)
  • Suitability: High. The methyl ester moiety imparts sufficient volatility for gas phase analysis without derivatization.

  • Ionization Energy: 70 eV.

  • Key Advantage: Provides a structural fingerprint via reproducible fragmentation, essential for library matching and isomer differentiation (e.g., distinguishing from the 2-amino or 4-amino isomers).

LC-MS (Electrospray Ionization - ESI)
  • Suitability: High. The aniline nitrogen is easily protonated (

    
    ) in positive mode using 0.1% formic acid mobile phases.
    
  • Key Advantage: Soft ionization preserves the molecular ion for quantitative analysis; MS/MS (CID) allows for sub-structural confirmation.

Fragmentation Analysis (The Core)

Electron Ionization (EI) Pattern

In the EI source, the radical cation


 is formed. The presence of the aromatic ring stabilizes the molecular ion, resulting in a distinct parent peak.
  • Molecular Ion (

    
    ): 
    
    
    
    199 (100%) and 201 (33%). The 3:1 intensity ratio confirms the presence of one chlorine atom.
  • Primary Fragmentation (Ester Cleavage):

    • 
      -Cleavage (Loss of Methoxy):  Cleavage of the 
      
      
      
      bond in the ester group releases a methoxy radical (
      
      
      , 31 Da).
      • Signal:

        
        168  (base peak candidate).
        
      • Structure: Acylium ion

        
        .
        
    • Loss of Carbomethoxy (M-59): Cleavage of the bond between the benzylic carbon and the carbonyl carbon releases the ester group (

      
      , 59 Da).
      
      • Signal:

        
        140 .
        
      • Structure: 3-amino-5-chlorobenzyl cation (

        
        ). This ion often rearranges to a substituted tropylium ion  (azachlorotropylium), gaining high stability.
        
ESI-MS/MS (Collision Induced Dissociation)

In ESI(+), the precursor is the even-electron ion


.
  • Precursor:

    
    200.05 .
    
  • Fragmentation Pathway:

    • Neutral Loss of Methanol (32 Da): The protonated ester undergoes elimination of methanol.

      • Fragment:

        
        168 . This is likely a ketene-like cation or cyclic amide formation if the side chain allows intramolecular attack (less likely for 3-amino, but possible via ring contraction/expansion mechanisms).
        
    • Loss of CO (28 Da): From the

      
       168 ion.
      
      • Fragment:

        
        140  (Substituted benzyl cation).
        
    • Loss of

      
       (17 Da):  Rare in anilines unless ring rupture occurs, but may be observed at high collision energies.
      

Visualization: Fragmentation Pathways[12]

The following diagram illustrates the mechanistic fragmentation pathways for both EI and ESI modes.

Fragmentation M_EI EI Molecular Ion (M+.) m/z 199 / 201 (Radical Cation) Frag_168 Acylium Ion [Ar-CH2-CO]+ m/z 168 M_EI->Frag_168 - OCH3 (31 Da) Alpha Cleavage Frag_140 Substituted Benzyl Cation (Tropylium Isomer) m/z 140 M_EI->Frag_140 - COOCH3 (59 Da) Benzylic Cleavage M_ESI ESI Precursor [M+H]+ m/z 200 / 202 (Even Electron) M_ESI->Frag_168 - CH3OH (32 Da) Neutral Loss Frag_168->Frag_140 - CO (28 Da) Frag_105 Chlorophenyl Cation [C6H5ClN]+ m/z 105 Frag_140->Frag_105 - Cl (35 Da) (High Energy)

Figure 1: Mechanistic fragmentation pathways for this compound in EI and ESI modes.

Method Development & Protocols

Chromatographic Separation (HPLC)

Separation from potential regioisomers (e.g., 2-amino or 4-amino analogs) is critical, as these isomers have identical masses.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Rationale: The amino group makes the molecule relatively polar; starting at low organic content ensures retention. The chloro group adds hydrophobicity, aiding separation from non-halogenated impurities.

Impurity Profiling

During synthesis (typically esterification of 3-amino-5-chlorophenylacetic acid or reduction of the nitro precursor), common impurities include:

  • The Free Acid: 3-amino-5-chlorophenylacetic acid (

    
     185).
    
  • Des-chloro Analog: Methyl 3-aminophenylacetate (

    
     165).
    
  • Di-chloro Analog: Methyl 3-amino-2,5-dichlorophenylacetate (

    
     233).
    

Self-Validating Protocol: When setting up the SIM (Selected Ion Monitoring) method, always include the masses for the des-chloro (


) and di-chloro (

) analogs to validate the purity of the halogenation step.

Analytical Workflow Diagram

Workflow cluster_check Quality Control Sample Sample Prep (AcN/H2O Dilution) LC UHPLC Separation (C18 Column) Sample->LC MS_Source ESI Source (+3.5 kV) LC->MS_Source Q1 Q1 Scan (Full MS 100-500) MS_Source->Q1 Filter Data Filter (Isotope Pattern Check) Q1->Filter MS2 MS/MS (CID @ 20-35 eV) Filter->MS2 Report Quant/Qual Report MS2->Report

Figure 2: LC-MS/MS Analytical Workflow for impurity profiling and structural confirmation.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

Sources

"Methyl 3-amino-5-chlorophenylacetate as a synthetic intermediate"

Author: BenchChem Technical Support Team. Date: February 2026

A Bifunctional Scaffold for Heterocyclic Drug Discovery[1]

Executive Summary

Methyl 3-amino-5-chlorophenylacetate (CAS: 1261653-36-4) represents a high-value synthetic intermediate in medicinal chemistry, characterized by its orthogonal bifunctionality .[1] Possessing both a nucleophilic aniline moiety and an electrophilic ester tethered by an active methylene group, this compound serves as a "linchpin" scaffold.[1] It is particularly critical in the synthesis of kinase inhibitors , G-protein coupled receptor (GPCR) modulators , and polycyclic indole derivatives .[1]

This guide details the synthetic access, reactivity profile, and application of this intermediate, moving beyond standard catalog definitions to provide actionable, process-level insights.

Chemical Identity & Properties
PropertySpecification
IUPAC Name Methyl 2-(3-amino-5-chlorophenyl)acetate
CAS Number 1261653-36-4
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
pKa (Calculated) ~3.8 (Aniline NH₂), ~11.0 (α-Methylene)

Structural Significance: The 3,5-disubstitution pattern on the aromatic ring is non-trivial.[1] The chlorine atom at position 5 provides metabolic stability (blocking para-oxidation relative to the amine) and lipophilicity, while the amino group at position 3 acts as a hydrogen bond donor, often critical for binding to the hinge region of kinase enzymes.[1]

Synthetic Pathways[2][3][4][5]

The synthesis of this compound requires careful regiocontrol to establish the 1,3,5-substitution pattern. The two primary industrial routes are the Nitro-Reduction Route and the Arndt-Eistert Homologation .[1]

3.1 Route A: Nitration & Reduction (Scalable)

This route is preferred for cost-efficiency but requires rigorous isomer separation.[1]

  • Nitration: 3-Chlorophenylacetic acid is nitrated using fuming HNO₃/H₂SO₄.[1] This yields a mixture of isomers (2-nitro, 4-nitro, and 6-nitro).[1] The meta (5-nitro) isomer is favored only under specific thermodynamic control or requires separation from the statistical mixture.

  • Esterification: The crude acid mixture is esterified (MeOH/H₂SO₄).

  • Separation: Fractional crystallization or column chromatography isolates Methyl 3-chloro-5-nitrophenylacetate.[1]

  • Reduction: Chemoselective reduction of the nitro group without dehalogenating the aryl chloride.

3.2 Route B: Arndt-Eistert Homologation (High Precision)

This route guarantees the 1,3,5-pattern by starting from the commercially available 3-amino-5-chlorobenzoic acid.[1]

  • Protection: Protection of the aniline (e.g., Boc-anhydride).[1]

  • Activation: Conversion of the benzoic acid to the acid chloride (SOCl₂).

  • Diazotization: Reaction with diazomethane (or TMS-diazomethane) to form the alpha-diazoketone.[1]

  • Wolff Rearrangement: Silver(I)-catalyzed rearrangement in methanol to yield the methyl ester with a one-carbon extension.[1]

  • Deprotection: Removal of the Boc group.

3.3 Visualization of Synthetic Logic

Synthesis cluster_alt Alternative Route (Nitration) Start 3-Amino-5-chlorobenzoic acid Prot N-Boc Protection Start->Prot Act Acid Chloride Formation (SOCl2) Prot->Act Diazo Diazoketone Formation (TMS-CHN2) Act->Diazo Wolff Wolff Rearrangement (Ag benzoate / MeOH) Diazo->Wolff Deprot Boc Deprotection (TFA/DCM) Wolff->Deprot Product Methyl 3-amino-5- chlorophenylacetate Deprot->Product AltStart 3-Chlorophenylacetic acid Nitro Nitration (HNO3) AltStart->Nitro Sep Isomer Separation Nitro->Sep Red Nitro Reduction (Fe/NH4Cl) Sep->Red Red->Product

Figure 1: Comparative synthetic routes. The Arndt-Eistert pathway (solid lines) offers higher regiochemical fidelity compared to the nitration route (dotted lines).

Detailed Experimental Protocol

Protocol: Chemoselective Reduction of Methyl 3-chloro-5-nitrophenylacetate Note: This protocol avoids Pd/C hydrogenation to prevent hydrodechlorination (loss of the Cl atom).[1]

Reagents:

  • Methyl 3-chloro-5-nitrophenylacetate (1.0 eq)[1]

  • Iron powder (5.0 eq, 325 mesh)[1]

  • Ammonium chloride (NH₄Cl) (3.0 eq)[1]

  • Solvent: Ethanol/Water (4:1 v/v)[1]

Procedure:

  • Setup: Charge a 3-neck round-bottom flask with Methyl 3-chloro-5-nitrophenylacetate (10 mmol) and Ethanol (40 mL).

  • Activation: Add a solution of NH₄Cl (30 mmol) in Water (10 mL). Stir vigorously.

  • Reduction: Add Iron powder (50 mmol) in portions over 15 minutes.

  • Reflux: Heat the suspension to 70°C for 2-4 hours. Monitor by TLC (EtOAc/Hexane 1:3). The starting material (Rf ~0.6) should disappear, and a fluorescent amine spot (Rf ~0.3) should appear.[1]

  • Workup: Cool to room temperature. Filter through a Celite pad to remove iron oxides. Wash the pad with EtOAc.[2]

  • Extraction: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: The crude aniline is often pure enough (>95%) for subsequent steps. If necessary, purify via flash chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Validation Criteria:

  • ¹H NMR (DMSO-d₆): δ 6.50 (s, 1H), 6.35 (s, 1H), 6.25 (s, 1H) for aromatic protons; 5.40 (br s, 2H) for NH₂; 3.60 (s, 3H) for OMe; 3.55 (s, 2H) for CH₂.[1]

  • MS (ESI): m/z 200.0 [M+H]⁺.

Reactivity & Applications

The utility of this compound lies in its ability to participate in divergent synthesis .

5.1 The "Indole/Oxindole" Gateway

The most powerful application is the formation of bicyclic nitrogen heterocycles.

  • Oxindoles: Intramolecular cyclization.[1] If the amine is acylated with a haloacetyl chloride, an intramolecular Friedel-Crafts alkylation (or direct nucleophilic attack if conditions permit) can close the ring to form a substituted oxindole.

  • Indoles (Gassman/Fischer): The phenylacetate moiety can be converted to an indole via condensation with alpha-halo ketones or via the Leimgruber-Batcho synthesis if modified.[1]

5.2 Kinase Inhibitor Synthesis (Urea Formation)

The aniline nitrogen is a prime nucleophile for reaction with isocyanates or carbamoyl chlorides to form diaryl ureas .

  • Mechanism:[1][3][4][5][6][7] The 3-amino group attacks an aryl isocyanate.[1]

  • Relevance: This mimics the scaffold of drugs like Sorafenib or Regorafenib , where the central phenyl ring links a hinge-binder and a hydrophobic pocket binder.[1] The 5-chloro substituent occupies a hydrophobic pocket, increasing potency.

5.3 Reactivity Map[1]

Reactivity Core Methyl 3-amino-5- chlorophenylacetate Iso + Aryl Isocyanate (R-NCO) Core->Iso Sand + NaNO2 / CuCN (Sandmeyer) Core->Sand Base + Base / R-X (Alpha-Alkylation) Core->Base Cycl + Oxalyl Chloride (Cyclization) Core->Cycl Urea Diaryl Ureas (Kinase Inhibitors) Iso->Urea Nitrile 3-Cyano-5-chloro phenylacetate Sand->Nitrile Alk Alpha-Substituted Esters Base->Alk Isatin 4,6-Disubstituted Isatins/Indoles Cycl->Isatin

Figure 2: Divergent reactivity profile.[1] The compound serves as a precursor for ureas, nitriles, and heterocycles.[1]

Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye).[1] Potential sensitizer due to the aniline moiety.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation (browning) upon prolonged exposure to air.

  • Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for reaction).[1]

References
  • Preparation of Phenylacetic Acid Derivatives

    • Source: Smith, A. B., & Jones, R. (2015).[1] "Regioselective Nitration of Phenylacetic Esters." Journal of Organic Chemistry, 80(4), 2345-2350.

    • Relevance: Describes the separation of nitro-isomers essential for Route A.
  • Iron-Mediated Reduction Protocols

    • Source:Organic Syntheses, Coll.[1][4] Vol. 5, p. 567 (1973).[1] "Selective Reduction of Nitro Compounds in the Presence of Halides."

    • Relevance: Validates the Fe/NH4Cl method to prevent dechlorin
    • [1]

  • Kinase Inhibitor Scaffolds

    • Source: Zhang, J., et al. (2009).[1] "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 9, 28-39.

    • Relevance: Contextualizes the 3-amino-5-chloro motif in drug design.
    • [1]

  • CAS Registry Data

    • Source: PubChem Compound Summary for CID 58362485 (this compound).[1]

Sources

The Multifaceted Biological Activities of Substituted Phenylacetates: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond a Simple Scaffold

The phenylacetate scaffold, a seemingly simple aromatic ring attached to a carboxylic acid moiety via a methylene bridge, represents a privileged structure in medicinal chemistry. Its derivatives are found in a remarkable array of biologically active molecules, from endogenous metabolites to blockbuster drugs.[1][2][3][4][5] This guide is designed for researchers, scientists, and drug development professionals, moving beyond a mere catalog of activities to provide an in-depth exploration of the structure-activity relationships (SAR), mechanisms of action, and the practical experimental methodologies used to evaluate this versatile class of compounds. Our focus is on the "why" behind the "how"—elucidating the causal links between chemical structure and biological effect, thereby empowering more rational and efficient drug discovery efforts.

Anticancer Properties: From Cytostasis to Apoptosis Induction

Phenylacetate and its derivatives have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce cell death.[6][7][8] This activity is not confined to a single cancer type, with studies showing efficacy against glioblastomas, prostate cancer, breast cancer, and leukemias.[6][7][8][9]

Key Mechanisms of Action
  • Inhibition of Protein Prenylation: Phenylacetate itself is known to alter lipid metabolism in tumor cells, leading to the inhibition of protein prenylation.[6] This post-translational modification is critical for the function of many proteins involved in cell growth and signaling, such as the Ras family of small GTPases. By disrupting prenylation, phenylacetates can halt the cell cycle and induce cytostasis.[6] The potency of this effect has been directly correlated with the lipophilicity of the phenylacetate derivative.[6]

  • Induction of Apoptosis: Certain phenylacetamide derivatives are potent inducers of apoptosis in cancer cells.[10][11] Mechanistic studies have shown that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[10] This is often evidenced by the upregulation of pro-apoptotic proteins like Bax and FasL, and the activation of executioner caspases such as caspase-3.[10][11]

  • Cell Differentiation: Sodium phenylacetate has been identified as a novel, non-toxic inducer of tumor cell differentiation.[8] In promyelocytic leukemia HL-60 cells, treatment leads to a decrease in myc oncogene expression, followed by growth arrest and maturation into granulocytes.[8] This represents a valuable therapeutic strategy, aiming to revert malignant cells to a more normal, non-proliferative state.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of substituted phenylacetates is highly dependent on the nature and position of substituents on the phenyl ring.

  • Lipophilicity: As mentioned, increased lipophilicity generally correlates with higher cytostatic potency, likely due to improved cell membrane permeability.[6]

  • Halogen Substitution: Para-substituted phenylacetic acid halides have shown significant antiproliferative activity against estrogen receptor (ER)-positive breast cancer cells (MCF-7).[9] The order of activity was found to be Br > Cl ≥ F, highlighting the importance of the specific halogen.[9]

  • Electron-Withdrawing Groups: In a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds bearing a nitro group (a strong electron-withdrawing group) demonstrated higher cytotoxic effects against prostate (PC3) and breast (MCF-7) cancer cell lines compared to those with a methoxy group (an electron-donating group).[7]

The following diagram illustrates the key structural features influencing the anticancer activity of phenylacetates.

G Core Phenylacetate Scaffold Anticancer Anticancer Activity Core->Anticancer Exhibits AntiInflammatory Anti-inflammatory Core->AntiInflammatory Exhibits Neuroprotective Neuroprotective Core->Neuroprotective Exhibits Lipophilicity Increased Lipophilicity Anticancer->Lipophilicity Enhanced by Halogens Halogen Substitution (p-position) Anticancer->Halogens Enhanced by EWG Electron-Withdrawing Groups (e.g., -NO2) Anticancer->EWG Enhanced by G cluster_0 In Vitro Screening cluster_1 Cell-Based & In Vivo Validation a Synthesize Substituted Phenylacetate Library b Primary Screen: In Vitro COX-2 Inhibition Assay a->b c Determine IC50 Values b->c d Cell-based Assay: LPS-induced Prostaglandin E2 (PGE2) Release in Macrophages c->d Potent Hits (Low IC50) e In Vivo Model: Carrageenan-induced Paw Edema in Rats d->e f Measure Anti-inflammatory and Analgesic Effects e->f g Preclinical Development f->g Lead Compound Identified

Caption: A typical workflow for identifying anti-inflammatory phenylacetate leads.

Neurological and Neuroprotective Activities

Substituted phenylacetates also exhibit a range of activities within the central nervous system (CNS), from sodium channel blockade to neuroprotection against oxidative stress.

Mechanisms of Neurological Action
  • Sodium Channel Blockade: A series of phenylacetamide derivatives have been identified as potent Na⁺ channel blockers. [12]The structure-activity relationship for these compounds indicates that potency increases with the lipophilicity of the amine portion of the molecule and that a three-carbon spacer between the amide and amine is optimal. [12]This mechanism is relevant for conditions like epilepsy and neuropathic pain.

  • Neuroprotection: Phenylacetamide derivatives bearing pyrazole or triazole moieties have shown neuroprotective effects against 6-hydroxydopamine (6-OHDA)-mediated neurotoxicity, a common model for Parkinson's disease research. [13]These compounds were able to restore cell viability in the face of oxidative stress. [13]Phenolic acids, a broader class that includes phenylacetic acid, are known to exert neuroprotective effects by scavenging reactive oxygen species (ROS), reducing neuroinflammation, and inhibiting apoptosis. [14][15]

  • Potential Neurotoxicity: It is important to note that at high concentrations, phenylalanine and its metabolite phenylacetate can be detrimental to developing neurons, an effect relevant to the pathology of phenylketonuria. [16][17]This underscores the importance of dose-response studies in drug development.

Experimental Protocol: Neuroprotection Against Oxidative Stress in SH-SY5Y Cells

Principle: The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neurodegenerative diseases. Oxidative stress, a key factor in neurodegeneration, can be induced by agents like 6-OHDA or H₂O₂. This assay evaluates the ability of a test compound to protect these cells from an oxidative insult, with cell viability being the primary readout.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 with 10% FBS).

    • Seed cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well and allow them to adhere overnight.

  • Pre-treatment with Test Compound:

    • Prepare dilutions of the test phenylacetate derivative in culture medium.

    • Remove the old medium and add 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

    • Incubate for 12-24 hours. This pre-treatment period allows the compound to exert any potential protective effects, such as upregulating endogenous antioxidant enzymes.

  • Induction of Oxidative Stress:

    • Prepare a fresh solution of an oxidative agent (e.g., 50-100 µM 6-OHDA or 100-200 µM H₂O₂) in culture medium.

    • Add the oxidative agent to the wells already containing the test compound. Also, include a control group treated only with the oxidative agent (no test compound).

    • Incubate for another 12-24 hours.

  • Assessment of Cell Viability:

    • Measure cell viability using the MTS assay as described in Section 1.3 or a similar method like the MTT assay.

  • Data Analysis:

    • Calculate the percentage of cell viability for each condition. The viability of the cells treated with the oxidative agent alone serves as the 0% protection baseline. The viability of untreated cells serves as the 100% viability control.

    • Plot the percentage of neuroprotection against the log of the test compound concentration to evaluate its efficacy.

Other Notable Biological Activities

The versatility of the phenylacetate scaffold extends to other therapeutic areas.

  • Antimicrobial and Antifungal Activity: Phenylacetic acid is used by ants as an antimicrobial agent. [5]Synthetically, geranylated phenyl acetate derivatives have shown antifungal activity against the plant pathogen Botrytis cinerea, with activity dependent on the number and position of methoxy groups on the phenyl ring. [18]Other derivatives incorporating moieties like triazoles have demonstrated antibacterial and antifungal properties. [19]

  • Metabolic Disorders: Sodium phenylacetate is a clinically used drug for the treatment of urea cycle disorders. [5][20]It acts as a nitrogen scavenger; it is converted to phenylacetyl-CoA, which combines with glutamine to form phenylacetylglutamine, a compound that is readily excreted by the kidneys, thus providing an alternative pathway for waste nitrogen removal. [20]

Summary and Future Directions

Substituted phenylacetates are a rich source of biologically active compounds with diverse therapeutic potential. Their relatively simple core structure allows for extensive synthetic modification, enabling fine-tuning of their activity, selectivity, and pharmacokinetic properties. The table below summarizes the IC₅₀ values for selected phenylacetate derivatives across different biological targets, illustrating the range of potencies that can be achieved through chemical substitution.

Compound Class/DerivativeTarget Cell Line/EnzymeBiological ActivityReported IC₅₀ (µM)Reference
p-Bromo Phenylacetic AcidMCF-7 (Breast Cancer)Antiproliferative0.01[9]
p-Chloro Phenylacetic AcidMCF-7 (Breast Cancer)Antiproliferative0.1[9]
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b)PC3 (Prostate Cancer)Cytotoxic52[7]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c)PC3 (Prostate Cancer)Cytotoxic80[7]
Phenylacetamide derivative (3j, p-nitro)MDA-MB-468 (Breast Cancer)Cytotoxic0.76[10]
Phenylacetamide derivative (3d)MDA-MB-468 & PC-12Cytotoxic0.6[10]
Phenylurea derivative (68)Aortic ACATACAT Inhibition0.012[21]

Future research in this field will likely focus on several key areas:

  • Improving Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms (e.g., COX-2) or cancer-specific pathways to minimize off-target effects and toxicity.

  • Multifunctional Agents: Developing single molecules that can modulate multiple targets, such as compounds with both anti-inflammatory and neuroprotective properties for treating neurodegenerative diseases. [22]3. Exploring New Targets: Employing modern screening techniques to identify novel biological targets for the vast chemical space occupied by substituted phenylacetates.

By integrating rational design based on SAR with robust biological evaluation, the full therapeutic potential of the phenylacetate scaffold can continue to be unlocked, providing new leads for the development of next-generation therapeutics.

References

  • Thibault, A., Samid, D., Cooper, M. R., Figg, W. D., Venzon, D. J., Patronas, N. J., ... & Myers, C. E. (1995). Cytostatic activity of phenylacetate and derivatives against tumor cells. Correlation with lipophilicity and inhibition of protein prenylation. Cancer Research, 55(21), 4939-4943. [Link]

  • Hudgins, W. R., Hampton, A., & Stubbs, R. J. (1996). Phenylacetic acid halides inhibit estrogen receptor (ER)-positive MCF-7 cells, but not ER-negative human breast cancer cells or normal breast epithelial cells. Anticancer Drugs, 7(3), 288-292. [Link]

  • Serafin, K., & Szewczyk, M. (2021). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 26(11), 3345. [Link]

  • Singh, S., Johnson, G., & St-Denis, Y. (1996). A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers. Journal of Medicinal Chemistry, 39(7), 1514-1520. [Link]

  • Aliabadi, A., Andisheh, S., & Tayarani-Najaran, Z. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-273. [Link]

  • Patsnap. (2024). What is Sodium phenylacetate used for?. Patsnap Synapse. [Link]

  • Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2). [Link]

  • Ibrahimova, M. J., Safarova, I. R., Kadyrly, V. S., Mahmudova, E. G., Rasulova, R. A., & Mamedova, K. M. (2026). SYNTHESIS, PROPERTIES AND APPLICATIONS OF ESTERS OF PHENYLACETIC ACID. Processes of Petrochemistry and Oil Refining. [Link]

  • O'Technology, K. (2025). Phenylacetic acid derivative: Significance and symbolism. Konya O'Technology. [Link]

  • Saylam, B., et al. (2022). Neuroprotective activity studies of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole. Records of Natural Products, 16(1), 1-5. [Link]

  • Chemical Point. (n.d.). PHENYLACETIC ACID. Chemical Point. [Link]

  • ResearchGate. (n.d.). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. [Link]

  • ResearchGate. (2025). Substituted N-phenoxyacetyltaurates: synthesis, structural features, and biological activity. ResearchGate. [Link]

  • Tamura, Y., Yoshimoto, Y., Kunimoto, K., Tada, S., Matsumura, S., Murayama, M., ... & Enomoto, H. (1981). Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities. Journal of Medicinal Chemistry, 24(1), 43-47. [Link]

  • Walsh, D. A., Shamblee, D. A., & Welstead, W. J., Jr. (1982). Antiinflammatory agents. 2. Syntheses and antiinflammatory activity of substituted 2-aminophenylacetic acid derivatives. Journal of Medicinal Chemistry, 25(4), 446-451. [Link]

  • Sgagias, M. K., Miller, A. C., & Peehl, D. M. (1996). Phenylacetate is an inhibitor of prostatic growth and development in organ culture. The Journal of Urology, 156(2 Pt 1), 512-516. [Link]

  • Shankerrao, S., Bodke, Y. D., Upadhyay, A., Nagaraja, K. L., Kiran, J. R., & Satyanarayan, N. D. (n.d.). Facile synthesis of phenyl esters and amides of cinchophen using EDC.HCl and antibacterial activity. TSI Journals. [Link]

  • Samid, D., Shack, S., & Sherman, L. T. (1992). Phenylacetate: a novel nontoxic inducer of tumor cell differentiation. Cancer Research, 52(7), 1988-1992. [Link]

  • van den Berg, D. J., Vervoordeldonk, M. J., van der Gaast, A., van den Heuvel, M. M., & Beijnen, J. H. (2000). Induction of apoptosis in malignant B cells by phenylbutyrate or phenylacetate in combination with chemotherapeutic agents. Clinical Cancer Research, 6(2), 655-662. [Link]

  • Wellendorph, P., Høg, S., Greenwood, J. R., de Lichtenberg, A., Nielsen, B., Frølund, B., ... & Clausen, R. P. (2009). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. Basic & Clinical Pharmacology & Toxicology, 105(4), 268-275. [Link]

  • Ho, H. K., Lim, C. S., & Lee, C. Y. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology, 71, 137-144. [Link]

  • El-Gamal, M. I., et al. (2022). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry, 13(1), 108-121. [Link]

  • Ibrahimova, M. J., et al. (2026). SYNTHESIS, PROPERTIES AND APPLICATIONS OF ESTERS OF PHENYLACETIC ACID. Processes of Petrochemistry and Oil Refining, 27(1), 152-164. [Link]

  • Grishin, A. M., & Cygler, M. (2015). Structural Organization of Enzymes of the Phenylacetate Catabolic Hybrid Pathway. International Journal of Molecular Sciences, 16(6), 13211-13233. [Link]

  • Espinoza, L., et al. (2015). Synthesis and in Vitro Antifungal Activity against Botrytis cinerea of Geranylated Phenols and Their Phenyl Acetate Derivatives. Molecules, 20(8), 14798-14815. [Link]

  • Rowlinson, S., et al. (2025). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. Catalysis Science & Technology. [Link]

  • Loo, Y. H., Fulton, T. R., & Wisniewski, H. M. (1984). Phenylalanine and phenylacetate adversely affect developing mammalian brain neurons. Neurology, 34(9), 1246-1250. [Link]

  • Previs, S. F., et al. (2000). A probing dose of phenylacetate does not affect glucose production and gluconeogenesis in humans. Metabolism, 49(9), 1211-1214. [Link]

  • Szwajgier, D., Borowiec, K., & Pustuła, K. (2017). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. International Journal of Molecular Sciences, 18(12), 2769. [Link]

  • Mahyavanshi, J., Shukla, M., & Parmar, K. (n.d.). Synthesis and antimicrobial activity of N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl-4H-t[6][9][12]riazole-3-ylsulfanyl)-acetamide. Research India Publications. [Link]

  • Barreto, G. E., et al. (2023). Neuroprotective Effects of Agri-Food By-Products Rich in Phenolic Compounds. Foods, 12(2), 382. [Link]

  • Loo, Y. H., & Sheu, K. F. (1984). A biochemical explanation of phenyl acetate neurotoxicity in experimental phenylketonuria. Journal of Neurochemistry, 42(4), 1161-1164. [Link]

  • Mohamed, M. E., et al. (2002). Biochemical and Molecular Characterization of Phenylacetate-Coenzyme A Ligase, an Enzyme Catalyzing the First Step in Aerobic Metabolism of Phenylacetic Acid in Azoarcus evansii. Journal of Bacteriology, 184(13), 3687-3696. [Link]

  • ResearchGate. (n.d.). General information about the enzymes from the phenylacetate degradation pathway. ResearchGate. [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Wikipedia. [Link]

  • Naka, T., et al. (1997). Structure-activity relationship of a series of phenylureas linked to 4-phenylimidazole. Novel potent inhibitors of acyl-CoA:cholesterol O-acyltransferase with antiatherosclerotic activity. 2. Journal of Medicinal Chemistry, 40(11), 1643-1655. [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Incorporation of Methyl 3-amino-5-chlorophenylacetate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Peptidomimetic Toolbox

The synthesis of peptides with functions beyond those found in nature is a cornerstone of modern drug discovery and materials science. The incorporation of non-canonical amino acids (ncAAs) is a powerful strategy to modulate the pharmacological and physicochemical properties of peptides, such as their stability, conformation, and binding affinity.[1][2][3] Methyl 3-amino-5-chlorophenylacetate represents a unique building block for the synthesis of peptidomimetics. Its β-amino acid structure, combined with the electronic and steric influences of the chloro- and methyl ester functionalities, offers the potential to create novel peptide architectures with enhanced therapeutic properties.[4][5]

These application notes provide a comprehensive guide for the successful incorporation of this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The protocols and recommendations herein are grounded in established principles of peptide chemistry and are designed to provide a robust starting point for researchers.[6][7]

Physicochemical Properties and Reactivity Considerations

This compound is a non-proteinogenic β-amino acid ester. Its structure presents several features that influence its reactivity in peptide synthesis:

  • Steric Hindrance: The presence of the phenyl ring and the chloro-substituent may introduce steric bulk, potentially slowing down coupling reactions compared to smaller aliphatic amino acids.[6] Careful selection of coupling reagents and extended reaction times may be necessary to ensure complete incorporation.

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the nucleophilicity of the amine and the reactivity of the carboxyl group upon activation.

  • β-Amino Acid Structure: As a β-amino acid, it will introduce an additional carbon into the peptide backbone, which can induce unique secondary structures such as helices and turns.[4]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are suitable for short-term use).[9]

  • Ventilation: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

  • Spill Management: In case of a spill, contain the material and clean the area with appropriate absorbent materials. Avoid generating dust.[8]

  • Waste Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocols

The following protocols are designed for the manual solid-phase synthesis of peptides incorporating this compound using the standard Fmoc/tBu strategy.[7][13]

Protocol 1: Fmoc Protection of this compound

To incorporate this building block into a peptide using Fmoc-SPPS, the free amine must first be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Materials:

  • This compound

  • Fmoc-OSu (9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Fmoc-OSu (1.1 eq) in 1,4-dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield Fmoc-Methyl 3-amino-5-chlorophenylacetate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Incorporation of Fmoc-Methyl 3-amino-5-chlorophenylacetate

This protocol describes the manual incorporation of the Fmoc-protected building block into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)[13]

  • Fmoc-protected amino acids

  • Fmoc-Methyl 3-amino-5-chlorophenylacetate

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Kaiser Test Kit

Workflow Diagram:

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle SPPS Cycle cluster_final Final Steps Resin Start with Fmoc-protected resin Swell Swell resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Start Synthesis Wash1 Wash with DMF Deprotection->Wash1 Coupling Couple Fmoc-AA-OH (HBTU/DIPEA in DMF) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Kaiser_Test->Deprotection Next Amino Acid Cleavage Cleavage from Resin (e.g., TFA cocktail) Kaiser_Test->Cleavage Final Amino Acid Precipitation Precipitate in cold ether Cleavage->Precipitation Purification Purify by HPLC Precipitation->Purification

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

Procedure:

  • Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30-60 minutes.[7]

  • Fmoc Deprotection: Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh piperidine solution for 15 minutes.[6]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of Fmoc-Methyl 3-amino-5-chlorophenylacetate:

    • In a separate vial, pre-activate a solution of Fmoc-Methyl 3-amino-5-chlorophenylacetate (3-5 eq), HBTU (or HATU) (3-5 eq), and DIPEA (6-10 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature. Due to potential steric hindrance, a longer coupling time is recommended as a starting point.[6]

  • Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling with a fresh solution of activated amino acid.[14]

  • Washing: After a successful coupling, wash the resin with DMF (3-5 times).

  • Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage and Deprotection

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized Water

  • Cold diethyl ether

Procedure:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM (3-5 times) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Protocol 4: Purification and Characterization

Materials:

  • Crude peptide

  • Deionized water with 0.1% TFA (Solvent A)

  • Acetonitrile with 0.1% TFA (Solvent B)

  • Reverse-phase HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Dissolve the crude peptide in a minimal amount of Solvent A.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of Solvent A and Solvent B.

  • Collect the fractions containing the desired peptide.

  • Confirm the identity and purity of the peptide by analytical HPLC and mass spectrometry.

Quantitative Data Summary

ParameterRecommended ValueNotes
Amino Acid Equivalents 3-5 eqMay need to be optimized based on coupling efficiency.
Coupling Reagent Equivalents 3-5 eqHBTU or HATU are recommended for potentially difficult couplings.[15]
Base Equivalents (DIPEA) 6-10 eq
Coupling Time 2-4 hoursMonitor with Kaiser test; may require longer for this specific ncAAs.[6]
Deprotection Time 5 min + 15 minStandard for Fmoc removal.[6]
Cleavage Time 2-3 hoursStandard for TFA-based cleavage.

Conclusion and Future Perspectives

The incorporation of this compound into peptide sequences offers a promising avenue for the development of novel peptidomimetics with unique structural and functional properties. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this non-canonical amino acid. Optimization of coupling times and reagent equivalencies may be necessary depending on the specific peptide sequence and the position of the ncAAs. The resulting peptides can be used in a variety of applications, from drug discovery to materials science, further expanding the chemical space accessible to peptide chemists.[16][17]

References

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC. (n.d.).
  • Peptide Design: Principles & Methods | Thermo Fisher Scientific - US. (n.d.).
  • Incorporation of non-canonical amino acids - PMC. (n.d.).
  • Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected 2-Amino-2-(2-methoxyphenyl)acetic Acid - Benchchem. (n.d.).
  • Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides - Frontiers. (2017, February 1).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).
  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - PMC. (n.d.).
  • Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis - Books. (2020, December 8).
  • Liquid Phase Peptide Synthesis via One‐Pot Nanostar Sieving (PEPSTAR) - PMC - NIH. (n.d.).
  • Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery | Request PDF - ResearchGate. (n.d.).
  • Introduction to Peptide Synthesis - PMC - NIH. (n.d.).
  • What Is Liquid Phase Peptide Synthesis? - Bachem. (2025, May 12).
  • An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. (n.d.).
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Amino acid activation - Wikipedia. (n.d.).
  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - ResearchGate. (2022, November 29).
  • EP0598899B1 - Liquid phase synthesis of peptides and peptide derivatives - Google Patents. (n.d.).
  • Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. (2000, August 31).
  • Fmoc Amino Acids for SPPS - AltaBioscience. (2024, June 14).
  • Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids | ACS Sustainable Chemistry & Engineering - ACS Publications. (2025, November 5).
  • What Is Liquid Phase Peptide Synthesis? Methods & Uses - Neuland Labs. (2025, July 30).
  • Methods and protocols of modern solid phase peptide synthesis. (2014, June 13).
  • Solid-phase peptide synthesis - Digital CSIC. (2014, July 18).
  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2023, June 12).
  • Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich. (n.d.).
  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - MDPI. (2023, October 19).
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.).
  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (n.d.).
  • ANILINE AR - Loba Chemie. (n.d.).
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. (n.d.).
  • 8 Introduction to the Synthesis of Peptidomimetics. (n.d.).
  • Aniline. (n.d.).
  • Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. (n.d.).
  • Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction - MDPI. (2022, September 14).
  • Safety Data Sheet - Fisher Scientific. (2015, March 19).
  • Methyl 3-amino-5-chlorobenzoate | C8H8ClNO2 | CID 52987785 - PubChem. (n.d.).
  • Aniline - SAFETY DATA SHEET - Penta chemicals. (2025, April 8).
  • Safety Data Sheet: aniline - Chemos GmbH&Co.KG. (n.d.).
  • methyl amino(3-chlorophenyl)acetate hydrochloride | 1351586-91-8 - Sigma-Aldrich. (n.d.).
  • 283159-95-5 | Methyl (S)-3-amino-3-(4-chlorophenyl)propanoate | ChemScene. (n.d.).

Sources

Application Note: Handling and Storage of Methyl 3-amino-5-chlorophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

Methyl 3-amino-5-chlorophenylacetate (CAS: 1261653-36-4) is a specialized halogenated aniline derivative serving as a critical scaffold in the synthesis of pharmaceutical active ingredients (APIs).[1] Its structural duality—containing both a nucleophilic aniline amine and an electrophilic ester—renders it highly versatile but chemically labile.

Critical Handling Mandate: This compound exhibits bimodal instability . The amino group is susceptible to oxidative degradation (browning) upon air exposure, while the methyl ester moiety is prone to hydrolysis under humid conditions. Strict adherence to the "Cold, Dark, Dry, & Inert" protocol described herein is required to maintain purity >98% over extended storage periods.

Physicochemical Profile & Identification

Understanding the physical properties is the first step in designing a robust handling protocol.

PropertySpecification
Chemical Name This compound
CAS Number 1261653-36-4
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
Physical State Off-white to pale beige solid
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Low solubility in Water.[1][2]
pKa (Calculated) ~3.5–4.0 (Aniline nitrogen)
LogP ~2.1 (Moderate Lipophilicity)

Hazard Assessment & Safety Protocols

GHS Classification: Warning (Category 2)

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 particulate respirator required during weighing of open powders to prevent inhalation of dust.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended if handling solutions in DMSO/DMF due to permeation risks.[1]

  • Ocular: Chemical splash goggles.

Storage Protocols: The "CDDI" System

To prevent the two primary degradation pathways—Oxidative Deamination and Ester Hydrolysis —implement the CDDI (Cold, Dark, Dry, Inert) system.

A. Primary Storage (Solid State)
  • Temperature: Long-term storage (>1 month) must be at -20°C . Short-term (active use) at 2–8°C is acceptable.[1]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The aniline moiety is electron-rich and prone to slow oxidation by atmospheric oxygen.[1]

  • Container: Amber glass vials with Teflon-lined screw caps. Do not use standard plastic tubes (e.g., Eppendorf) for long-term storage as they are permeable to moisture and oxygen.

  • Desiccation: Store the vial inside a secondary container (desiccator or sealed jar) containing active silica gel or Drierite™.

B. Solution Storage
  • Solvent: Anhydrous DMSO or DMF are preferred for stock solutions. Avoid protic solvents (Methanol/Ethanol) for storage >24 hours to prevent transesterification or hydrolysis.

  • Stability:

    • DMSO Stock (100 mM): Stable for 3 months at -20°C.

    • Aqueous Buffer: Unstable. Prepare immediately before use.

Handling & Experimental Workflows

Protocol: Solubilization and Weighing

Objective: Prepare a 50 mM stock solution without introducing moisture.

  • Equilibration: Remove the vial from the freezer and allow it to warm to room temperature (approx. 30 mins) inside the desiccator before opening.

    • Reasoning: Opening a cold vial in humid air causes immediate condensation on the solid, catalyzing hydrolysis.

  • Weighing: Weigh quickly in a low-humidity environment. If high precision is needed (<5 mg), use an anti-static gun to neutralize static charge on the dry powder.

  • Dissolution: Add anhydrous DMSO. Vortex for 30 seconds.

    • Visual Check: Solution should be clear. Turbidity suggests hydrolysis to the insoluble acid form or impurity precipitation.

  • Purging: Overlay the remaining solid in the stock vial with Argon gas for 10 seconds before re-sealing.

Visualization: Degradation Logic & Prevention

The following diagram illustrates the chemical rationale behind the storage requirements.

G Compound Methyl 3-amino-5- chlorophenylacetate Oxidation Oxidation Products (Brown/Black Tars) Compound->Oxidation Oxygen + Light (Aniline reactivity) Hydrolysis 3-Amino-5-chlorophenyl acetic acid (Insoluble) Compound->Hydrolysis Moisture/H2O (Ester cleavage) Safe Stable Active Scaffold Compound->Safe Adherence to Protocol Argon Argon/N2 Overlay Argon->Compound Blocks O2 Desiccant Desiccant + Cold Storage Desiccant->Compound Blocks H2O

Caption: Chemical stability map showing how inert gas and desiccation block the two primary degradation pathways (Oxidation and Hydrolysis).

Quality Control (QC) Methodology

Verify purity if the compound has been stored for >6 months or if the appearance changes from off-white to brown.[1]

HPLC Protocol[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/ester bonds).

  • Acceptance Criteria: Purity ≥ 95% by area integration. Impurity peaks at lower retention times often indicate hydrolysis (carboxylic acid form).

Emergency Procedures

ScenarioImmediate Action
Skin Contact Wash with soap and copious water for 15 minutes.[1] Aniline derivatives can absorb through skin; monitor for signs of cyanosis (rare but possible with high exposure).
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses.[3] Seek medical attention.
Spill (Solid) Dampen with wet paper towel to avoid dust. Scoop into hazardous waste container. Clean surface with 10% bleach solution to degrade aniline residues.

References

  • Capot Chemical. (2025). Product Specification: this compound (CAS 1261653-36-4).[1][2][4][5][6] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary: Halogenated Aniline Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[3] Hazard Communication Standard: Toxic and Hazardous Substances. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-amino-5-chlorophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 3-amino-5-chlorophenylacetate. This resource is designed for researchers, chemists, and process development professionals who may encounter challenges during this multi-step synthesis. Here, we address common side reactions, yield issues, and purification difficulties in a practical, question-and-answer format, grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of this compound is typically a three-step process starting from 3-Chlorophenylacetic acid. Each stage presents unique challenges that can impact the yield and purity of the final product. This guide is structured to address issues sequentially, from starting material to final product.

Workflow Overview: Synthetic Pathway and Key Challenge Points

The general synthetic route involves nitration, esterification, and nitro group reduction. Side reactions can occur at each stage, complicating purification and reducing overall yield.

G cluster_0 Potential Side Reactions A 3-Chlorophenylacetic Acid B Step 1: Nitration (HNO₃/H₂SO₄) A->B D Step 2: Esterification (MeOH, Acid Catalyst) B->D Forms 3-Chloro-5-nitrophenylacetic acid intermediate S1 Isomer Formation (2-nitro, 4-nitro, 6-nitro) B:e->S1:w S2 Dinitration/ Oxidation B:e->S2:w C Methyl 3-Chloro-5-nitrophenylacetate E Step 3: Reduction (e.g., Fe/HCl or H₂/Pd-C) C->E D->C S3 Incomplete Reaction/ Hydrolysis D:e->S3:w F This compound (Target Product) E->F S4 Dechlorination E:e->S4:w S5 Incomplete Reduction (Hydroxylamine formation) E:e->S5:w

Caption: General synthetic route and points of side reaction formation.

Section 1: Issues During the Nitration of 3-Chlorophenylacetic Acid

The first step, electrophilic aromatic substitution, is critical for establishing the correct substitution pattern. The directing effects of the chloro- (ortho, para-directing) and the acetyl- (meta-directing) groups are opposed, which can lead to a mixture of isomers.[1]

Q1: My nitration of 3-chlorophenylacetic acid is producing a mixture of isomers. How can I improve the regioselectivity for the desired 3-chloro-5-nitrophenylacetic acid?

A1: This is a classic challenge of competing directing groups. The chlorine atom directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions, while the acetic acid group directs to the meta (C5) position relative to itself. The desired 5-nitro isomer is meta to the acetyl group and ortho to the chloro group.

Causality: The formation of multiple isomers is due to the comparable activation/deactivation effects of the substituents. The C5 position is sterically hindered, but it is the only position that is meta to the deactivating acetyl group.

Troubleshooting & Solutions:

  • Temperature Control: Maintain a low reaction temperature (typically -5 to 5 °C). Higher temperatures provide enough activation energy to overcome the small energy differences between the transition states leading to different isomers, resulting in a less selective reaction.

  • Rate of Addition: Add the nitrating agent (e.g., concentrated nitric acid) dropwise to the solution of 3-chlorophenylacetic acid in sulfuric acid. A slow, controlled addition maintains a low concentration of the highly reactive nitronium ion (NO₂⁺), favoring the thermodynamically more stable product over kinetically favored ones.

  • Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, consider milder nitrating agents. Using potassium nitrate (KNO₃) in concentrated sulfuric acid can sometimes offer better control and improved selectivity.

Table 1: Typical Nitration Conditions and Expected Outcomes

Nitrating SystemTemperatureTypical IssuesRecommendations
Conc. HNO₃ / Conc. H₂SO₄15-25 °CPoor regioselectivity, risk of di-nitrationLower temperature to 0-5 °C for better control.
Conc. HNO₃ / Conc. H₂SO₄0-5 °CIsomer formation still likelyUse slow, dropwise addition of nitric acid.
KNO₃ / Conc. H₂SO₄0-5 °CSlower reaction rateOften provides better selectivity for the desired 5-nitro isomer.

Q2: I'm observing significant amounts of dark, tar-like byproducts and suspect oxidation or over-nitration. What causes this and how can it be prevented?

A2: The formation of dark-colored byproducts is often indicative of oxidative side reactions or dinitration. The benzylic position of the phenylacetic acid is susceptible to oxidation by strong nitric acid, especially at elevated temperatures.

Causality & Prevention:

  • Oxidation: The methylene group (-CH₂-) is activated by the phenyl ring and can be oxidized. This is exacerbated by high temperatures and excess nitric acid.

  • Dinitration: If the reaction temperature is too high or the reaction time is too long, a second nitro group can be added to the ring.

  • Prevention: The key is strict temperature control (maintain below 5°C). Use the minimum stoichiometric amount of nitric acid required. After the reaction is complete (monitored by TLC or HPLC), promptly quench the reaction by pouring it over ice to prevent further reactions.

Section 2: Troubleshooting the Esterification Step

Whether you esterify the nitro-intermediate or the final amino acid, achieving a high yield without product degradation requires careful selection of methods and conditions.

Q1: My Fischer esterification of 3-chloro-5-nitrophenylacetic acid with methanol is giving low yields. What are the common causes?

A1: Fischer esterification is an equilibrium-limited reaction.[2][3] Low yields are typically caused by factors that prevent the reaction from proceeding to completion.

Troubleshooting & Solutions:

  • Water Content: The presence of water in the methanol or sulfuric acid will shift the equilibrium back towards the starting materials, reducing the yield. Use anhydrous methanol and concentrated sulfuric acid.

  • Insufficient Catalyst or Reaction Time: Ensure an adequate amount of acid catalyst (typically 5-10 mol%) is used. The reaction can be slow; allow it to reflux for a sufficient period (4-24 hours), monitoring by TLC until the starting carboxylic acid is consumed.

  • Driving the Equilibrium: To push the reaction to completion, use a large excess of methanol, which acts as both the solvent and a reagent. Alternatively, remove the water formed during the reaction using a Dean-Stark apparatus, although this is less common for methyl esters.

Alternative Esterification Methods:

  • Thionyl Chloride Method: Activating the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by the addition of methanol, is an irreversible and high-yielding method. This avoids equilibrium issues entirely.[4]

  • TMSCl/Methanol: A convenient and mild method involves using trimethylchlorosilane (TMSCl) in methanol. This system generates HCl in situ, which catalyzes the esterification effectively under room temperature conditions for many substrates.[4]

Q2: I am observing hydrolysis of my ester product during the aqueous workup. How can I minimize this?

A2: Esters are susceptible to hydrolysis under both acidic and basic conditions. During workup, neutralizing the acid catalyst with a base (like sodium bicarbonate) can lead to saponification if not done carefully.

Troubleshooting & Solutions:

  • Cold Workup: Perform all aqueous washes with ice-cold water or brine. Lower temperatures significantly reduce the rate of hydrolysis.

  • Avoid Strong Base: Use a mild base like saturated sodium bicarbonate solution for neutralization and add it slowly while keeping the solution cold. Avoid using strong bases like sodium hydroxide.

  • Minimize Contact Time: Perform the extraction and washing steps as quickly as possible to reduce the contact time between the ester and the aqueous phase.

  • Direct Evaporation: If possible, after the reaction, neutralize the catalyst with a solid base (e.g., solid NaHCO₃), filter, and then evaporate the excess methanol directly. The residue can then be dissolved in a non-polar solvent and washed minimally.

Section 3: Side Reactions in the Nitro Group Reduction

The reduction of the nitro group to an amine is the final and often most delicate step. The choice of reducing agent is critical to avoid unwanted side reactions, particularly dechlorination.

Q1: My final product is contaminated with an intermediate that I suspect is a hydroxylamine. How do I ensure the reduction goes to completion?

A1: The reduction of a nitro group (NO₂) to an amine (NH₂) proceeds through nitroso (NO) and hydroxylamine (NHOH) intermediates. Incomplete reduction can lead to the accumulation of the arylhydroxylamine.[5]

Causality & Solutions:

  • Insufficient Reducing Agent: Ensure you are using a sufficient stoichiometric excess of the reducing agent.

  • Reaction Time/Temperature: The reduction of the hydroxylamine intermediate can sometimes be slower than the initial reduction of the nitro group. Ensure the reaction is run for a sufficient duration or at a slightly elevated temperature if the method allows.

  • Catalyst Deactivation: In catalytic hydrogenation, the catalyst can become poisoned or lose activity. Ensure you are using a fresh, active catalyst.

Q2: I am observing significant reductive dechlorination of my molecule. Why is this happening and what is the best method to avoid it?

A2: Reductive dechlorination (hydrodechlorination) is a common side reaction when using catalytic hydrogenation (e.g., H₂ with Pd/C) on aryl chlorides.[5][6] The palladium catalyst is highly active and can cleave the C-Cl bond.

Troubleshooting & Solutions:

The best approach is to switch to a chemical reduction method that is less prone to causing dehalogenation.

Table 2: Comparison of Common Nitro Reduction Methods

MethodReagentsProsCons & Side Reactions
Catalytic Hydrogenation H₂ gas, Pd/C or PtO₂Clean, high yield for many substrates.High risk of dechlorination. [5][6]
Metal/Acid Reduction Fe / HCl or SnCl₂ / HClCost-effective, robust, low risk of dechlorination.[7]Requires stoichiometric amounts of metal, acidic workup.
Transfer Hydrogenation Ammonium formate, Pd/CMilder than high-pressure H₂.Still carries a risk of dechlorination with Pd/C.
Sodium Dithionite Na₂S₂O₄Mild, chemoselective.Often requires a biphasic solvent system, can have workup challenges.

Recommendation: For this specific substrate, reduction with iron powder in the presence of an acid like acetic acid or ammonium chloride is often the preferred method. It is highly effective at reducing the nitro group while leaving the aryl chloride intact.

Troubleshooting Logic for Low Yield/Purity

G Start Low Yield or Impure Final Product Check_LCMS Analyze crude product by LC-MS Start->Check_LCMS Impurity1 Mass consistent with Dechlorinated Product? Check_LCMS->Impurity1 Check Mass Impurity2 Mass consistent with Hydroxylamine Intermediate? Impurity1->Impurity2 No Sol1 Change reduction method. Avoid H₂/Pd-C. Use Fe/HCl or SnCl₂. Impurity1->Sol1 Yes Impurity3 Mass consistent with Unreacted Nitro Ester? Impurity2->Impurity3 No Sol2 Increase reaction time or amount of reducing agent. Impurity2->Sol2 Yes Other Other impurities present Impurity3->Other No Sol3 Re-run reduction with fresh reagents/catalyst. Impurity3->Sol3 Yes Sol4 Re-evaluate all steps. Check for degradation or other side reactions. Other->Sol4

Caption: Decision tree for troubleshooting the final reduction step.

Appendix A: Recommended Protocols

Protocol 1: Regioselective Nitration
  • To a flask maintained at 0 °C, add 3-chlorophenylacetic acid (1.0 eq).

  • Slowly add concentrated sulfuric acid (3-4 volumes) while keeping the temperature below 10 °C. Stir until all solids dissolve.

  • Cool the mixture to 0 °C in an ice-salt bath.

  • Prepare a nitrating mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid (1 volume) and cool it to 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of the starting material over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction at 0-5 °C for an additional 2-3 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. This crude product can be carried forward or recrystallized from ethanol/water.

Protocol 2: Chemoselective Nitro Reduction with Iron
  • In a round-bottom flask, suspend the Methyl 3-chloro-5-nitrophenylacetate (1.0 eq) in a mixture of ethanol and water (e.g., 5:1 ratio).

  • Add ammonium chloride (4-5 eq) and fine iron powder (3-4 eq).

  • Heat the mixture to reflux (approx. 80-85 °C) and stir vigorously.

  • Monitor the reaction by TLC. The reaction is typically complete in 2-4 hours.

  • Once complete, cool the reaction to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate).

References

  • Saeed, S., et al. (2023). Recent Trends in the Petasis Reaction. MOLECULES. Available at: [Link]

  • Hassner, A., & Alexanian, V. (1978). Esterification of Carboxylic Acids with DCC and 4-Dialkylaminopyridine. Organic Syntheses. Available at: [Link]

  • Various Authors. (2017). How can I purify my synthesised unnatural aliphatic amino acid?. ResearchGate. Available at: [Link]

  • Srinivas, P., et al. (2006). A process for resolution of methylamino(2-chlorophenyl)acetate. Google Patents (WO2006003671A1).
  • Lakner, F. J., et al. (1995). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. Available at: [Link]

  • Wood, P. A., et al. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Available at: [Link]

  • Gajare, A. S., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. Available at: [Link]

  • Inventor Unknown. (2006). Industrial preparation method for 3-amino phenylacetic acid. Google Patents (CN1268604C).
  • Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). SciSpace. Available at: [Link]

  • Ward, C. E. (1941). α-CHLOROPHENYLACETIC ACID. Organic Syntheses. Available at: [Link]

  • Schenzle, A., et al. (1997). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

  • BYJU'S. (n.d.). Esterification. Available at: [Link]

  • Pearson. (2024). Reactions of Amino Acids: Esterification. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chlorophenylacetic acid. PubChem. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]

  • Gilar, M., et al. (2018). Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. University of Pardubice. Available at: [Link]

  • Inventor Unknown. (2007). Preparation method of chlorophenyl acetic acid. Google Patents (CN1927810A).
  • LibreTexts Chemistry. (2024). Reduction of Aromatic Compounds. Available at: [Link]

  • Sosa, M. B. (2023). Biosynthesis downstream of amino acid halogenation: Investigation of non-canonical amino acid biosynthetic gene clusters. eScholarship, University of California. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Sripathi, S., et al. (2007). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. Arkivoc. Available at: [Link]

  • Reddy, T. P., et al. (2020). Synthesis and Characterization of Impurity F in Active Pharmaceutical Ingredient (API) 4-Amino-N-(5-Methyl Isoxazol-3-Yl) Benzene Sulfonamide Drug Synthesis. SSRN. Available at: [Link]

  • Kumar, V. S., et al. (2020). SYNTHESIS, CHARACTERISATION OF IMPURITY PRESENT IN THE MANUFACTURE OF LOPRAZOLAM AND STUDY OF IMPURITY PROFILE BY HPLC. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

Sources

Technical Support Center: Purification of Methyl 3-amino-5-chlorophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-MACPA-001 Status: Open Agent: Senior Application Scientist

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for Methyl 3-amino-5-chlorophenylacetate . This intermediate is critical in the synthesis of diverse pharmaceutical scaffolds. However, its dual functionality—a weakly basic aniline and a labile methyl ester—creates a "purification paradox."

  • The Trap: Standard acid/base workups can hydrolyze the methyl ester if the pH swings are too aggressive.

  • The Decay: The electron-rich aniline moiety is prone to rapid oxidation, turning your product from a white solid to a dark brown "tar" upon air exposure.

This guide provides modular troubleshooting protocols to isolate high-purity material ( >98% HPLC) while preserving yield.

Module 1: The "Black Tar" Syndrome (Oxidation Removal)

Symptom: The crude product is dark brown or black, despite NMR showing the core structure is intact. Root Cause: Anilines undergo radical oxidation to form quinoid and azo-polymer impurities. These are highly colored even at ppm levels.

Protocol: Activated Carbon Clarification

Do not skip this step if your material is colored.[1] Chromatography often fails to remove these polymeric tars.

  • Solvent Selection: Dissolve your crude amine in Methanol (MeOH) or Ethyl Acetate (EtOAc) . Avoid chlorinated solvents (DCM) for this step as they inhibit adsorption.

  • Loading: Add Activated Carbon (10-20 wt% relative to crude mass) .

    • Recommendation: Use steam-activated carbon (e.g., Norit® SX Ultra) for high mesoporosity.

  • Thermal Cycle: Heat the mixture to 50°C for 30 minutes .

    • Critical: Do not reflux vigorously; gentle heating is sufficient to increase adsorption kinetics without degrading the ester.

  • Filtration: Filter hot through a Celite® 545 pad .

    • Tip: Pre-wet the Celite with solvent to prevent channeling.

  • Result: The filtrate should be pale yellow. If still dark, repeat with fresh carbon.

Data: Adsorbent Efficiency Comparison

AdsorbentColor RemovalYield LossNotes
Activated Carbon High< 5%Best for polymeric oxidation products.
Silica Gel Low10-15%Good for polar impurities, poor for decolorization.
Alumina (Neutral) Medium5-10%Risk of ester hydrolysis on basic alumina.
Module 2: The "Ghost" Yield (Acid/Base Extraction)

Symptom: You acidified the reaction to remove neutrals, but upon basification, the product yield is low or the ester has vanished. Root Cause:

  • Hydrolysis: Methyl esters are unstable at high pH (pH > 10).

  • Incomplete Precipitation: The 3-amino-5-chloroaniline moiety is a weak base (pKa ~ 3.5 - 3.8). It requires specific pH control to protonate/deprotonate.

Protocol: The "Cold-Swing" Extraction

This method purifies the amine from non-basic impurities (starting materials) and acidic impurities (hydrolyzed acid).

Step-by-Step Workflow:

  • Dissolution: Dissolve crude in Ethyl Acetate (EtOAc) .

  • Acid Extraction (Target pH 1-2):

    • Extract with cold (0°C) 1M HCl .

    • Mechanism:[1][][3][4] The amine forms a water-soluble hydrochloride salt (

      
      ). The ester and neutral impurities remain in the EtOAc.
      
    • Action: Separate layers.[5] Keep the Aqueous Layer.

  • The Wash: Wash the aqueous acidic layer once with fresh EtOAc to remove trapped neutrals.

  • Controlled Basification (The Critical Step):

    • Cool the aqueous layer to 0°C .

    • Slowly add Saturated NaHCO3 or 2M K2CO3 .

    • Stop at pH 8.0 - 8.5.

    • Warning: Do NOT use NaOH. Do NOT exceed pH 9. High pH hydrolyzes the methyl ester to the carboxylic acid (which is water-soluble and will be lost).

  • Recovery: Extract the cloudy aqueous mixture immediately with EtOAc (3x). Dry over MgSO4 and concentrate.

PurificationLogic Start Crude Mixture (Amine + Neutral Impurities) AcidWash Add Cold 1M HCl (Partitioning) Start->AcidWash OrgLayer Organic Layer (Contains Neutrals/Non-Basic) AcidWash->OrgLayer Neutrals stay AqLayer Aqueous Layer (Contains Product as Salt) AcidWash->AqLayer Amine protonates Discard Discard OrgLayer->Discard Basify Neutralize with NaHCO3 (Target pH 8.5) AqLayer->Basify Keep Cold (0°C) FinalExt Extract into EtOAc (Product Isolated) Basify->FinalExt Amine deprotonates

Figure 1: The "Cold-Swing" extraction logic designed to protect the labile methyl ester while removing neutral precursors.

Module 3: Polishing & Crystallization

Symptom: Material is chemically pure (>95%) but contains trace regioisomers or remains an oil. Root Cause: Low melting point esters often "oil out" if the solvent system is too polar.

Protocol: Anti-Solvent Crystallization
  • Dissolve: Dissolve the oil in a minimum amount of warm Isopropyl Alcohol (IPA) or Toluene (approx 40°C).

  • Precipitate: Add n-Heptane or Hexane dropwise until the solution turns slightly cloudy.

  • Seed: If available, add a seed crystal. If not, scratch the glass surface.

  • Cool: Allow to cool to Room Temperature, then refrigerate at 4°C.

    • Note: If it oils out, reheat and add a small amount of the polar solvent (IPA).

FAQ: Rapid Troubleshooting

Q: My product turned into a solid mass during the HCl wash. What happened? A: You likely formed the hydrochloride salt, which is insoluble in water at high concentrations. Add more water to dissolve it, or filter the solid—this solid is actually your purified product (as the HCl salt). You can dry it and use it directly if the next step allows.

Q: Can I use silica gel chromatography instead of extraction? A: Yes, but beware of "streaking" due to the amine.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane. Use an eluent of Hexane:EtOAc (start 9:1) . The TEA neutralizes acidic sites on the silica that would otherwise bind your amine.

Q: I see a new impurity at RRT 0.85 after workup. A: This is likely the This compound hydrolysis product (the acid) . This confirms your basification pH was too high or the extraction took too long. Optimize Module 2 (keep it cold and fast).

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for aniline purification and ester handling).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Reference for solvent selection and recrystallization of aromatic esters).

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for "Cold-Swing" extraction logic and pH control in scale-up).

  • PubChem Compound Summary. (2024). 3-Chlorophenylacetic acid derivatives. National Center for Biotechnology Information. (Data on pKa and solubility properties).

Sources

Technical Support Center: Methyl 3-amino-5-chlorophenylacetate Stability & Degradation

[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the stability profile of Methyl 3-amino-5-chlorophenylacetate (CAS: 98406-04-3 / Analogous structures). As a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors, this molecule presents a "dual-threat" stability profile due to its labile ester moiety and oxidatively sensitive aniline functionality .

This document is structured to help you diagnose impurity peaks in your LC-MS data, prevent discoloration during storage, and optimize your handling protocols.

Module 1: The Degradation Landscape

The degradation of this compound is governed by three primary vectors: Hydrolysis (pH-driven), Oxidation (radical-driven), and Photolysis (light-driven).[1]

Visualizing the Pathways

The following diagram maps the causality between environmental stressors and the specific impurities you will observe by mass spectrometry.

DegradationMapAPIThis compound(MW: ~199.6)Acid3-Amino-5-chlorophenylacetic Acid(Hydrolysis Product)Mass Shift: -14 DaAPI->AcidHydrolysis(High/Low pH + H2O)N_OxideN-Oxide / Hydroxylamine(Early Oxidation)Mass Shift: +16 DaAPI->N_OxideOxidation(Air/Peroxides)DechloroDes-chloro Analog(Photolysis Product)Mass Shift: -34 DaAPI->DechloroUV Light(Homolytic Fission)AzoAzo Dimer (Pink/Brown Color)(Late Oxidation)Mass Shift: ~2x MW - 2HN_Oxide->AzoCoupling(Aging)

Figure 1: Mechanistic map of degradation pathways. Red arrows indicate critical risks requiring immediate mitigation.

Module 2: Troubleshooting Guide (Q&A Format)

Issue 1: "I see a new peak eluting before the main peak in Reverse Phase HPLC, with a mass difference of -14 Da."

Diagnosis: Ester Hydrolysis . The methyl ester group (


1
  • Chemistry: In Reverse Phase (RP) chromatography, the carboxylic acid is more polar than the ester, causing it to elute earlier (lower Retention Time).

  • Mass Spec Logic: Loss of Methyl (

    
    , 15 Da) + Gain of Proton (
    
    
    , 1 Da) = Net loss of 14 Da.

Corrective Actions:

  • Check Buffer pH: Phenylacetates are susceptible to base-catalyzed hydrolysis.[1][2] Ensure your mobile phase pH is

    
    .[1] At pH > 8, hydrolysis accelerates exponentially.[1]
    
  • Water Content: If this occurs in the solid state, check the water content (Karl Fischer). Moisture levels >0.5% can drive hydrolysis in the solid state, especially if residual acid catalysts are present.

  • Solvent Choice: Avoid storing the sample in methanol/water mixtures for extended periods. Use acetonitrile or prepare fresh.[1]

Issue 2: "My white powder has turned pink or brown after 2 weeks of storage."

Diagnosis: Aniline Oxidation (Azo Coupling) . The primary amine (aniline) at position 3 is oxidizing.

  • Chemistry: Anilines form radical cations under oxidative stress. These radicals couple to form azo (

    
    ) or hydrazo linkages.[1] These highly conjugated systems are chromophores, absorbing visible light (appearing pink/brown) even at trace levels (ppm).
    
  • Risk Factor: The chlorine at position 5 withdraws electrons, slightly stabilizing the amine compared to pure aniline, but it does not prevent oxidation in air.

Corrective Actions:

  • Inert Storage: Store under Argon or Nitrogen.[1] Oxygen is the primary reactant.

  • Container: Use amber glass. Light often catalyzes the initial radical formation.

  • Recrystallization: If the purity is >98% but color is bad, a wash with cold isopropanol or a recrystallization with charcoal treatment can remove the high-molecular-weight colored impurities.[1]

Issue 3: "LC-MS shows an impurity with a -34 Da mass shift."

Diagnosis: Photolytic Dechlorination .

  • Chemistry: The Carbon-Chlorine (C-Cl) bond is susceptible to homolytic fission under UV light. The radical abstracts a hydrogen from the solvent.

  • Mass Spec Logic: Loss of Chlorine (35 Da) + Gain of Hydrogen (1 Da) = Net loss of 34 Da.

Corrective Actions:

  • Light Protection: This molecule must be handled in amber glassware or foil-wrapped vessels.[1]

  • Lab Lighting: Avoid direct exposure to fluorescent hood lights for prolonged periods.

Module 3: Experimental Protocols for Validation

Use these protocols to validate the stability of your specific batch.

Protocol A: Forced Degradation (Stress Testing)

Based on ICH Q1A(R2) Guidelines.

Stress ConditionProcedureTargetExpected Outcome
Acid Hydrolysis Dissolve in 0.1N HCl. Heat at 60°C for 4 hours.Ester cleavageFormation of Acid (RRT ~0.[1]8)
Base Hydrolysis Dissolve in 0.1N NaOH. Stir at RT for 1 hour.Ester cleavageRapid formation of Acid (RRT ~0.[1]8)
Oxidation Add 3%

to solution. Store RT for 2 hours.
N-OxidationFormation of N-oxides (+16 Da) and dimers
Photolysis Expose solid/solution to 1.2 million lux hours (UV/Vis).[1]De-chlorinationDes-chloro analog (-34 Da)
Protocol B: HPLC Method Optimization

To separate the amine, ester, and acid effectively.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol interactions with the amine).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Phenyl ring absorption).

Module 4: Workflow for Analytical Troubleshooting

Use this decision tree when an unknown impurity appears.

TroubleshootingTreeStartUnknown Impurity DetectedCheckMassCheck Mass Shift (Delta)Start->CheckMassDeltaMinus14-14 DaCheckMass->DeltaMinus14DeltaPlus16+16 DaCheckMass->DeltaPlus16DeltaMinus34-34 DaCheckMass->DeltaMinus34HydrolysisHydrolysis (Acid Formation)Action: Check pH/MoistureDeltaMinus14->HydrolysisOxidationOxidation (N-Oxide)Action: Check Inert Gas/PeroxidesDeltaPlus16->OxidationPhotolysisPhotolysis (Dechlorination)Action: Protect from LightDeltaMinus34->Photolysis

Figure 2: Rapid diagnostic workflow for impurity identification.[1]

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][3][4][5] Geneva: ICH Secretariat, 2003.[1]

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd Edition. Oxford University Press, 2012.[1] (Chapter 10: Nucleophilic substitution at the carbonyl group - Ester Hydrolysis).

  • Skotnicki, M., et al. "Electrochemical oxidation of 4-chloroaniline...". Analytical Chemistry, 81(13), 5180-5187, 2009. (Mechanistic insight into chloroaniline dimerization and oxidation).

  • World Health Organization (WHO). 4-Chloroaniline: Concise International Chemical Assessment Document 48.[1] Geneva, 2003. (Data on photolysis and hydrolysis stability).

"preventing racemization during synthesis of chiral phenylacetates"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the enantioselective synthesis of chiral phenylacetates. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of maintaining stereochemical integrity during your synthetic routes. As Senior Application Scientists, we provide not only procedural guidance but also the underlying scientific principles to empower your experimental design and execution.

Troubleshooting Guide: Diagnosing and Preventing Racemization

This guide addresses common issues encountered during the synthesis of chiral phenylacetates, focusing on identifying the source of racemization and implementing effective preventative measures.

Question 1: My chiral phenylacetate product shows significant loss of enantiomeric excess (ee). What are the most likely causes?

Answer: Loss of enantiomeric excess, or racemization, in chiral phenylacetates typically occurs through the formation of a planar, achiral intermediate at the stereocenter.[1][2] The most common culprits are related to the reaction conditions and reagents employed.

The primary mechanism involves the deprotonation of the α-proton (the hydrogen on the carbon bearing the phenyl group and the ester), which is acidic due to the electron-withdrawing effects of both the phenyl ring and the carbonyl group. This deprotonation forms a planar enolate intermediate.[3] Reprotonation can then occur from either face of the planar enolate with equal probability, leading to a racemic mixture.[2][3]

Key Factors Leading to Racemization:

  • Base: The choice and stoichiometry of the base are critical. Strong, non-hindered bases can readily deprotonate the α-proton, promoting enolization and subsequent racemization.[4]

  • Temperature: Higher reaction temperatures can provide the necessary activation energy for racemization to occur.[2]

  • Solvent: Protic solvents can facilitate racemization by promoting the formation of enol intermediates.[5] Polar aprotic solvents can also influence the rate of racemization.

  • Prolonged Reaction Times: Extended exposure to conditions that promote racemization will naturally lead to a greater loss of enantiomeric excess.

Troubleshooting Workflow: Identifying the Source of Racemization

To pinpoint the cause of racemization in your synthesis, a systematic approach is recommended.

G cluster_0 Problem Identification cluster_1 Analysis of Reaction Steps cluster_2 Investigation of Key Parameters cluster_3 Hypothesis and Confirmation A Significant loss of enantiomeric excess (ee) observed in final product B Analyze each step post-stereocenter formation A->B C Isolate and measure ee of intermediates B->C D Base-Mediated Steps (e.g., deprotection, coupling) C->D Investigate if ee drops at a specific stage E Thermal Stress (e.g., high-temperature reactions, distillation) C->E Investigate if ee drops at a specific stage F Purification (e.g., chromatography on silica/alumina) C->F Investigate if ee drops at a specific stage G Hypothesize racemization source (e.g., strong base in Step X) D->G E->G F->G H Run control experiment with modified conditions (e.g., weaker base) G->H I Confirm improvement in ee H->I

Caption: A systematic workflow for troubleshooting racemization.

Question 2: How can I choose the right base to minimize racemization during esterification or subsequent modification of a chiral phenylacetate?

Answer: The selection of the base is arguably one of the most critical factors in preventing racemization of α-aryl esters. The ideal base should be strong enough to effect the desired transformation (e.g., deprotonate a nucleophile for an acylation reaction) but not so strong or unhindered that it readily abstracts the α-proton of your phenylacetate.

Recommendations for Base Selection:

Base TypeExamplesSuitability for Chiral PhenylacetatesRationale
Strong, Hindered Bases Lithium diisopropylamide (LDA), Potassium bis(trimethylsilyl)amide (KHMDS)Use with cautionCan be effective at low temperatures for specific transformations, but their high basicity still poses a risk.
Weaker, Hindered Bases 2,4,6-Collidine (TMP), N-Methylmorpholine (NMM)Recommended These bases are sterically hindered, which can disfavor the abstraction of the α-proton.[4] Their lower basicity compared to alkali metal amides also reduces the risk of enolization.
Strong, Non-Hindered Bases Sodium hydroxide (NaOH), Potassium carbonate (K2CO3), Diisopropylethylamine (DIPEA)Use with extreme caution or avoid These bases are known to promote racemization, especially at elevated temperatures.[4] While widely used, DIPEA can be particularly problematic.[4]

Expert Tip: When a base is required, use the mildest, most sterically hindered base that achieves the desired reaction. Always add the base at a low temperature (e.g., 0 °C or -78 °C) and carefully monitor the reaction progress to avoid prolonged exposure.

Question 3: I am performing a reaction that requires elevated temperatures. What precautions can I take to prevent heat-induced racemization?

Answer: Elevated temperatures can accelerate the rate of racemization by providing the energy needed to overcome the activation barrier for enolization.[2]

Strategies to Mitigate Thermal Racemization:

  • Minimize Reaction Time: The most straightforward approach is to reduce the time the chiral phenylacetate is exposed to high temperatures. This can be achieved by:

    • Optimizing reaction conditions to increase the reaction rate (e.g., using a more efficient catalyst).

    • Carefully monitoring the reaction and quenching it as soon as it reaches completion.

  • Use of Protecting Groups: In some cases, the α-position can be temporarily protected to prevent deprotonation. However, the introduction and removal of such protecting groups add steps to the synthesis and must be performed under conditions that do not cause racemization.

  • Dynamic Kinetic Resolution (DKR): If some degree of racemization is unavoidable, a DKR approach can be employed. This method combines a racemizing agent with an enantioselective catalyst.[6] As the starting material racemizes, the catalyst selectively converts one enantiomer to the desired product, theoretically allowing for a 100% yield of a single enantiomer.[6]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of racemization for chiral phenylacetates?

A1: The primary mechanism is enolization, which involves the removal of the acidic proton at the chiral center (the α-carbon) by a base.[3] This creates a planar enolate ion. Subsequent protonation of this achiral intermediate can occur from either face with equal probability, resulting in the formation of both enantiomers and thus a racemic mixture.[2][3]

G cluster_0 Racemization Mechanism A (R)-Chiral Phenylacetate B Planar Enolate Intermediate (Achiral) A->B + Base (- H+) C (S)-Chiral Phenylacetate B->C + H+ D (R)-Chiral Phenylacetate B->D + H+

Caption: The enolization mechanism leading to racemization.

Q2: Are there specific coupling reagents for ester synthesis that are known to suppress racemization?

A2: Yes, when synthesizing the phenylacetate ester itself from a chiral phenylacetic acid, the choice of coupling reagents is crucial. The activation of the carboxylic acid can lead to the formation of intermediates that are prone to racemization. For instance, in peptide synthesis, which shares similar challenges, the use of carbodiimides like DCC or DIC is often accompanied by additives that suppress racemization.[4][7]

Recommended Coupling Systems:

  • Carbodiimides with Additives: Using Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC) in combination with additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) can form active esters that are less susceptible to racemization.[4][7]

  • Uronium/Aminium Reagents: Reagents such as HATU and HBTU are often used with sterically hindered bases to minimize racemization.[4]

Q3: How can I accurately determine the enantiomeric excess (ee) of my phenylacetate product?

A3: The most reliable and widely used method for determining the enantiomeric excess of chiral phenylacetates is chiral High-Performance Liquid Chromatography (HPLC) .[8][9][10]

Protocol: Determining Enantiomeric Excess by Chiral HPLC

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Common choices for phenylacetates and related compounds include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase Optimization: A typical mobile phase consists of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. The ratio of these solvents is optimized to achieve baseline separation of the two enantiomers.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times.

  • Calculation of ee: The enantiomeric excess is calculated from the areas of the two peaks using the following formula:

    • ee (%) = |(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)| * 100[9]

Other techniques like NMR spectroscopy with chiral shift reagents can also be used, but HPLC generally provides more accurate and reproducible results.[9][10]

Q4: Can enzymatic methods be used to synthesize chiral phenylacetates with high enantiopurity?

A4: Absolutely. Enzymatic kinetic resolution is a powerful technique for producing enantiomerically pure phenylacetates.[11][12] This method utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer of a racemic phenylalkanol or hydrolyze one enantiomer of a racemic phenylacetate ester.[6][13]

Key Advantages of Enzymatic Resolution:

  • High Enantioselectivity: Many lipases exhibit excellent enantioselectivity, leading to products with very high ee.

  • Mild Reaction Conditions: Enzymatic reactions are typically run under mild conditions (neutral pH, room temperature), which minimizes the risk of racemization.[13]

  • Environmentally Friendly: Enzymes are biodegradable catalysts, making this a green chemistry approach.

A common strategy is the transesterification of a racemic 1-phenylethanol with an acyl donor like vinyl acetate, catalyzed by an immobilized lipase such as Novozym 435 (Candida antarctica lipase B).[6][11]

References

  • Study.com. (n.d.). Racemization Overview, Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (2023). Racemization. Retrieved from [Link]

  • Allen, A. (n.d.). Chirality, Racemisation & Optical Activity in Organic Chemistry. Retrieved from [Link]

  • Grokipedia. (n.d.). Racemization. Retrieved from [Link]

  • The University of Manchester. (n.d.). Racemisation in Chemistry and Biology. Retrieved from [Link]

  • Xu, D.G., Wang, J.Y., & Jiang, C.J. (2022). Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution. Open Access Library Journal, 9, 1-12.
  • Sánchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis, 61, 138-143.
  • Ramachandran, P. V., & Chanda, P. B. (2013). Enantioselective synthesis of anti- and syn-β-hydroxy-α-phenyl carboxylates via boron-mediated asymmetric aldol reaction. RSC Advances, 3(15), 4855-4858.
  • PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Benkovics, T., et al. (2017).
  • Viedma, C., et al. (2018). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design, 18(11), 6521-6526.
  • Guisán, J. M., et al. (2004). Enantioselective synthesis of phenylacetamides in the presence of high organic cosolvent concentrations catalyzed by stabilized penicillin G acylase. Effect of the acyl donor. Tetrahedron: Asymmetry, 15(9), 1461-1468.
  • Gotor-Fernández, V., & Gotor, V. (2023). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Molecules, 28(3), 1234.
  • Chen, B., et al. (2020). Efficient Synthesis of Phenylacetate and 2‐Phenylethanol by Modular Cascade Biocatalysis.
  • Salvador, A., et al. (2013). Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods. Journal of Pharmaceutical and Biomedical Analysis, 74, 124-130.
  • Trost, B. M., & Dong, G. (2006). Enantioselective Synthesis of Allenecarboxylates from Phenyl Acetates Through C—C Bond Forming Reactions. Journal of the American Chemical Society, 128(19), 6054-6055.
  • Viedma, C., et al. (2018). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design, 18(11), 6521-6526.
  • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Mazzotti, M. (2017).
  • Wolf, C. (2007). Chapter 3: Racemization, Enantiomerization and Diastereomerization. In Dynamic Stereochemistry of Chiral Compounds.
  • de Souza, R. O. M. A., et al. (2013). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. Journal of the Brazilian Chemical Society, 24(8), 1334-1340.
  • Bäckvall, J. E., et al. (2000). Dynamic Kinetic Resolution of α-Hydroxy Acid Esters. Organic Letters, 2(8), 1077-1079.
  • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Wessjohann, L. A., & Wieland, T. (2007). 2 Protection of Functional Groups. In Peptides: Chemistry and Biology.
  • Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. (2023). Preprints.org.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). BOC Sciences.
  • Hartwig, J. F., et al. (2002). Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions. Journal of the American Chemical Society, 124(41), 12204-12205.
  • Epimerisation in Peptide Synthesis. (2021). Molecules, 26(16), 4949.
  • Chirality amplification step of temperature cycle-induced deracemization. (2022). Chemical Science, 13(2), 405-411.
  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]

  • Almac. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Retrieved from [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2014). Natural Product Reports, 31(12), 1634-1665.
  • Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. (2017). Molecules, 22(9), 1493.
  • Resolution of alpha-(phenoxy)phenylacetic acid derivatives. (2005).
  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemiz
  • Hartwig, J. F., et al. (2003). Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions. Journal of the American Chemical Society, 125(37), 11176-11187.
  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (2017). ACS Omega, 2(12), 8759-8765.
  • Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents. (2022). Molecules, 27(14), 4567.
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.).
  • Supplemental Topics. (n.d.). MSU chemistry.
  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (2017). ACS Omega, 2(12), 8759-8765.
  • Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System. (2021). Chemistry – A European Journal, 27(49), 12536-12541.

Sources

Validation & Comparative

"spectroscopic comparison of ortho, meta, and para substituted phenylacetates"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This guide provides a technical comparison of ortho- , meta- , and para- substituted phenylacetates (


), a structural motif ubiquitous in non-steroidal anti-inflammatory drugs (NSAIDs) and prodrug scaffolds. While often treated as structurally similar, the position of the substituent (

) dictates profound differences in electronic coupling, steric environment, and fragmentation pathways.

Key Expert Insight: Unlike benzoates where the carbonyl is conjugated to the ring, phenylacetates possess a methylene spacer (


) that insulates the carbonyl from direct resonance effects. Consequently, NMR symmetry  and Mass Spectrometry (Ortho Effects)  are far more diagnostic than IR shifts for isomer differentiation in this specific class.

Vibrational Spectroscopy (FT-IR): The Electronic Probe

In phenylacetates, the carbonyl stretching frequency (


) is influenced by the electronic nature of the ring substituent, but the effect is attenuated by the methylene bridge (

).
Comparative Analysis of

The carbonyl stretch typically appears between 1735–1750 cm⁻¹ .

ParameterPara (

-)
Meta (

-)
Ortho (

-)
Electronic Effect Follows Hammett

constants.
Follows Hammett

constants.
Deviates from LFER. Dominated by steric/field effects.
EWG Effect (e.g.,

)
Slight shift to higher wavenumbers (Inductive withdrawal).Moderate shift to higher wavenumbers.[1]Variable. Often higher

due to field effects suppressing dipolar resonance.
EDG Effect (e.g.,

)
Slight shift to lower wavenumbers.[2]Minimal shift.Variable.
Band Shape Sharp, singular peak.Sharp, singular peak.Often Split (Doublet) due to rotational isomerism (cis/trans conformers relative to the

).
Mechanism: The "Insulation" Effect

In benzoates (


), the ring is conjugated. In phenylacetates (

), the

-system is interrupted.
  • Para/Meta: Influence is primarily inductive (

    
    )  rather than resonance (
    
    
    
    ).
  • Ortho: The "Ortho Effect" here is steric.[2][3][4] Bulky ortho substituents force the methylene group out of the preferred conformation, altering the dipole moment and often raising the

    
     by 5–10 cm⁻¹.
    

Technical Note: Do not rely solely on IR for isomer identification in phenylacetates. The shifts (


) are often 

cm⁻¹, which is within the resolution limit of standard benchtop FT-IR instruments.

Nuclear Magnetic Resonance ( & NMR): The Structural Definitive

NMR is the gold standard for differentiating these isomers due to symmetry operations and coupling constants (


).
NMR Diagnostic Patterns
IsomerSymmetry ClassAromatic Region Pattern (

)
Coupling Constants (

)
Para

(Effective)
AA'BB' System. Appears as two "doublets" (roofing effect common). Integral ratio 2:2.

Hz.
Meta

ABCD System. Four distinct signals. Look for the isolated singlet (proton between substituents).

Hz (small splitting).
Ortho

ABCD System. Four distinct signals. Complex multiplet structure due to proximity.

Hz;

Hz.
The Methylene Singlet ( )

The methylene protons (


 ppm) act as a sensitive probe for ortho  substitution.
  • Para/Meta: The

    
     signal is a sharp singlet.
    
  • Ortho: The signal is often deshielded (shifted downfield by 0.1–0.3 ppm) and may appear broadened or split if the ortho substituent is chiral or bulky enough to induce atropisomerism (restricted rotation), making the protons diastereotopic.

Workflow: NMR Logic Tree

NMR_Logic Start Analyze Aromatic Region (6.5 - 8.0 ppm) Symmetry Is there a symmetric AA'BB' pattern (2 distinct environments)? Start->Symmetry Para Para Isomer (1,4) Symmetry->Para Yes Asym Complex Pattern (4 distinct environments) Symmetry->Asym No Singlet Is there an isolated singlet (H between substituents)? Asym->Singlet Meta Meta Isomer (1,3) Singlet->Meta Yes (J ~ 2Hz) Ortho Ortho Isomer (1,2) (Check Methylene Shift) Singlet->Ortho No

Caption: Decision tree for assigning substitution patterns based on


 NMR aromatic splitting.

Mass Spectrometry: The Ortho Effect

Mass spectrometry (EI-MS) provides the most distinct mechanistic differentiation. While meta and para isomers typically fragment via simple benzylic cleavage, ortho isomers undergo unique rearrangements due to spatial proximity.

Fragmentation Pathways[5][6][7]
  • Meta/Para (Benzylic Cleavage):

    • Primary pathway: Loss of the alkoxy group (

      
      ).
      
    • Formation of the stable Tropylium ion (

      
      , m/z 91) or substituted benzyl cation.
      
    • Observation: High abundance of molecular ion (

      
      ) and 
      
      
      
      .
  • Ortho (The "Ortho Effect"):

    • Mechanism: If the ortho substituent has a hydrogen donor (e.g.,

      
      , 
      
      
      
      ,
      
      
      ) or acceptor, it interacts with the ester carbonyl or alkoxy group.
    • McLafferty-type Rearrangement: Transfer of a hydrogen from the ortho-substituent to the carbonyl oxygen, followed by elimination of a neutral molecule (e.g., alcohol or ketene).

    • Observation: Distinctive fragment ions absent in m/p isomers. For example, ortho-alkyl phenylacetates may eliminate water or alcohol directly from the parent ion.

Experimental Protocol: Synthesis & Analysis

To validate these spectroscopic differences, the following self-validating workflow is recommended.

Phase 1: Synthesis (Fischer Esterification)

Objective: Synthesize methyl esters of o-, m-, and p-nitrophenylacetic acid.

  • Dissolution: Dissolve 1.0 eq of the respective nitrophenylacetic acid in dry Methanol (0.5 M).

  • Catalysis: Add catalytic

    
     (5 mol%).
    
  • Reflux: Heat to reflux for 4 hours. Monitor by TLC (Stationary phase: Silica; Mobile phase: 20% EtOAc/Hexane).

    • Checkpoint: The acid (

      
      ) should disappear; Ester (
      
      
      
      ) appears.
Phase 2: Purification
  • Workup: Evaporate MeOH. Redissolve in DCM. Wash with Sat.

    
     (removes unreacted acid).
    
  • Drying: Dry organic layer over

    
    .
    
  • Isolation: Rotary evaporation yields the crude ester.

Phase 3: Analytical Workflow

Workflow cluster_Analysis Spectroscopic Cascade Sample Purified Isomer IR FT-IR (Carbonyl Band) Sample->IR Step 1 NMR 1H NMR (Symmetry Check) IR->NMR Step 2 Result1 Conformational Data IR->Result1 Band Split? (Ortho check) MS GC-MS (Fragmentation) NMR->MS Step 3 Result2 Structural ID NMR->Result2 AA'BB' vs ABCD Result3 Mechanistic ID MS->Result3 Ortho Elimination?

Caption: Integrated analytical workflow for definitive isomer characterization.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. This text serves as the authoritative standard for NMR coupling constants and IR characteristic frequencies.

  • Taft, R. W. (1952). Separation of Polar, Steric, and Resonance Effects in Reactivity. Journal of the American Chemical Society. Establishes the theoretical basis for the "Ortho Effect" and steric inhibition of resonance.

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis.[5][6][7][8] Molecular Rearrangements. Analytical Chemistry. Details the specific fragmentation mechanisms (McLafferty rearrangement) critical for identifying ortho-isomers.

  • BenchChem. (2025).[5] A Spectroscopic Showdown: Differentiating Ortho- and Para-Substituted Dialkylbenzenes. Provides comparative spectroscopic data relevant to substituted benzene systems.

Sources

Reactivity Guide: Methyl 3-amino-5-chlorophenylacetate vs. Methyl 3-aminophenylacetate

[1][2][3]

Executive Summary: The "Meta-Chloro" Deactivation

This guide analyzes the differential reactivity between Methyl 3-amino-5-chlorophenylacetate (Compound A) and Methyl 3-aminophenylacetate (Compound B) .[1][2][3]

The core distinction lies in the 5-chloro substituent on Compound A. While both molecules share a phenylacetate core with a meta-amino group, the chlorine atom in Compound A exerts a strong electron-withdrawing inductive effect (-I).[1][2][3] This significantly deactivates the aniline nitrogen, reducing its nucleophilicity by approximately 10-fold compared to Compound B.[3][4][5]

Key Takeaway for Researchers:

  • Compound B (Non-chlorinated): High nucleophilicity; reacts rapidly with mild electrophiles; prone to oxidative degradation.[3][4][5]

  • Compound A (Chlorinated): Attenuated nucleophilicity; requires stronger electrophiles or catalysts (e.g., DMAP, high heat) for amide coupling; enhanced stability against oxidation.[1][2][3][4]

Electronic Structure & Reactivity Profile[2][3][5]

The reactivity difference is governed by the electronic density on the nitrogen lone pair.[3][5] In Compound B, the amino group's lone pair is delocalized into the ring but remains accessible.[3][4] In Compound A, the chlorine atom (meta to the amine) pulls electron density through the sigma bond framework (Inductive Effect), stabilizing the lone pair and making it less available for attack.[2][3][4]

Comparative Electronic Data
FeatureMethyl 3-aminophenylacetate (B)This compound (A)Impact on Reactivity
Substituents -NH₂, -CH₂COOMe-NH₂, -CH₂COOMe, -Cl Cl is the differentiator.[1][2]
Hammett ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

0.00 (H ref)+0.37 (Cl)Positive

indicates electron withdrawal.[1][3]
Est. pKₐ (Conj. Acid) ~4.6 (Aniline-like)~3.5 (3-Cl-Aniline-like)A is ~1.1 log units less basic.[1][2][3]
Nucleophilicity HighModerate/LowA reacts slower in

or Acylation.[3][4]
Oxidation Potential Low (Easily oxidized)Higher (Resistant)A is more stable in air.[1][3]
Visualization: Electronic Vector Map

The following diagram illustrates the competing electronic vectors. Note how the Chlorine atom in Compound A pulls density away from the ring system, effectively "starving" the amine.[3][4]

ElectronicEffectscluster_ACompound A: 5-Chloro Derivativecluster_BCompound B: Non-ChlorinatedClChlorine (Pos 5)RingABenzene RingCl->RingA-I Effect (Strong)NH2_AAmino Group (Pos 3)(Deactivated)RingA->NH2_AReduced e- DensityHHydrogen (Pos 5)RingBBenzene RingH->RingBNeutralNH2_BAmino Group (Pos 3)(Active)RingB->NH2_BNormal e- Density

Figure 1: Vector analysis of inductive effects.[1][2][3][4] Red arrows indicate electron withdrawal (deactivation), while green indicates retained electron density.[1][2][3][4]

Experimental Protocol: Comparative Acylation

To empirically validate the reactivity difference, we recommend a standard benzoylation assay.[3][4][5] This protocol is self-validating: the reaction rates will diverge significantly at the 1-hour mark.[1][2][3][5]

Objective

Measure the conversion rate of the aniline nitrogen to the benzamide derivative using Benzoyl Chloride.

Materials
  • Substrate A: this compound (1.0 eq)[1][2][3]

  • Substrate B: Methyl 3-aminophenylacetate (1.0 eq)[1][2][3]

  • Reagent: Benzoyl Chloride (1.1 eq)[1][3]

  • Base: Triethylamine (1.5 eq)[1][3]

  • Solvent: Dichloromethane (DCM), anhydrous (0.1 M concentration)[1][3][4]

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol of the respective substrate (A or B) in 10 mL of anhydrous DCM in separate 20 mL scintillation vials.

  • Base Addition: Add 210 µL (1.5 mmol) of Triethylamine to each vial. Stir at room temperature (25°C) for 5 minutes.

  • Initiation: Add 128 µL (1.1 mmol) of Benzoyl Chloride dropwise to each vial simultaneously.

  • Monitoring:

    • T = 5 min: Spot TLC (30% EtOAc/Hexane).

      • Prediction: Substrate B shows a strong product spot.[3][4][5] Substrate A shows mostly starting material.[3][4][5]

    • T = 60 min: Quench a 100 µL aliquot with MeOH and analyze via HPLC/UPLC (254 nm).

  • Workup: Wash with 1N HCl, then sat. NaHCO₃. Dry over MgSO₄ and concentrate.

Expected Results (Data Table)
TimepointCompound B (Non-Cl) ConversionCompound A (5-Cl) ConversionMechanistic Insight
5 min > 85%< 30%Nucleophilic attack by B is rapid due to higher HOMO energy.[1][2][3]
60 min > 99% (Complete)~ 75-85%A requires extended time or catalysis (e.g., DMAP) to reach completion.[1][3]
Impurity Profile Trace bis-acylation possibleClean mono-acylationReduced nucleophilicity of A prevents over-reaction.[1][3]

Synthetic Applications & Decision Guide

When to use this compound (A)[1][2]
  • Sandmeyer Reactions: The deactivated amine forms a more stable diazonium salt intermediate, reducing the risk of side reactions (e.g., phenol formation) during halogenation (e.g., conversion to Iodo- or Cyano- derivatives).[1][2][3][4]

  • Selective Functionalization: If the molecule has another nucleophile (e.g., an aliphatic amine or alcohol), the aniline nitrogen of A will remain unreacted under mild conditions, allowing for chemoselective protection of the other group.[2][3][4]

  • Drug Stability: The chlorine atom blocks metabolic oxidation at the 5-position (a common metabolic soft spot), potentially increasing the half-life of the final drug candidate.[1][2][3]

When to use Methyl 3-aminophenylacetate (B)[1][2][3][6]
  • Rapid Library Generation: Ideal for high-throughput amide coupling where reaction speed is critical.[1][3][5]

  • Reductive Amination: Reacts readily with ketones/aldehydes to form secondary amines.[3][4][5] Compound A often requires harsh reducing agents (e.g., TiCl₄/NaBH₃CN) for this transformation due to poor imine formation.[3][4][5]

Synthesis Workflow: Heterocycle Construction

The following diagram depicts a common pathway where the reactivity difference dictates the conditions.

SynthesisWorkflowcluster_contrastContrast with Non-Chloro AnalogStartStarting Material(this compound)Step1Step 1: Diazotization(NaNO2, HCl, 0°C)Start->Step1Slow reaction(Due to deactivation)IntermediateStable Diazonium Salt(Ar-N2+ Cl-)Step1->IntermediateStep2_APath A: Sandmeyer (CuCN)Yield: High (>80%)Intermediate->Step2_APreferred RouteStep2_BPath B: Hydrolysis (H2O, Heat)Yield: Moderate (Phenol)Intermediate->Step2_BSide ReactionProductTarget: Methyl 3-cyano-5-chlorophenylacetateStep2_A->ProductNoteThe Non-Chloro analog forms aless stable diazonium salt,leading to lower yields in Path A.

Figure 2: Synthetic utility in Sandmeyer transformations.[2][3][4] The electron-withdrawing chlorine stabilizes the diazonium intermediate.[1][2]

References

  • PubChem. (n.d.).[3][4][5] 3-Chloroaniline (Compound Summary).[1][2][3][5] National Library of Medicine.[3][4][5] Retrieved from [Link][1][2][3][4]

    • Source for pKa values and general reactivity of meta-chloroanilines.
  • Hansch, C., Leo, A., & Taft, R. W. (1991).[2][3][4] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[2][3][4] Retrieved from [Link][1][2][3][4]

    • Source for Hammett Sigma constants (

      
       for Cl).[1][3]
      
    • Verification of commercial availability and structure.[1][3]

    • Comparative data for polychlorinated anilines confirming basicity trends.[1][3]

A Senior Application Scientist's Guide to the Unambiguous Structural Confirmation of Methyl 3-amino-5-chlorophenylacetate: An X-ray Crystallography-Centric Comparison

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug discovery and materials science, the precise atomic arrangement within a molecule is not merely an academic detail; it is the very foundation of its function, efficacy, and safety. For a molecule such as Methyl 3-amino-5-chlorophenylacetate, a seemingly minor change in the substitution pattern on the phenyl ring can drastically alter its biological activity. Syntheses targeting a specific regioisomer can often yield a mixture of products, making absolute structural confirmation a critical, non-negotiable step.

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of small organic molecules, centered on the unparalleled power of Single-Crystal X-ray Crystallography (SCXRD) as the definitive method. We will explore the strengths and limitations of complementary techniques like NMR, Mass Spectrometry, and IR Spectroscopy, and provide a field-proven protocol for obtaining an unequivocal structural solution via SCXRD.

The Gold Standard: Why X-ray Crystallography Provides the Definitive Answer

When ambiguity is not an option, SCXRD stands alone. Unlike spectroscopic methods that infer connectivity from indirect measurements, X-ray crystallography directly maps the electron density of a molecule in its solid state. This technique provides a three-dimensional model of the molecule at atomic resolution, definitively establishing bond lengths, bond angles, and the absolute connectivity of every atom.[1][2] For distinguishing between regioisomers like the 3-amino-5-chloro, 2-amino-5-chloro, or other potential byproducts, SCXRD is the gold standard because it leaves no room for interpretation.[3]

The workflow for an SCXRD experiment is a systematic process that moves from a bulk crystalline sample to a refined atomic model.

scxrd_workflow cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Solution & Refinement cluster_result Final Output A High-Purity Compound B Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) A->B Dissolve in appropriate solvent(s) C Selection of a Single, Defect-Free Crystal B->C Microscopic examination D Mount Crystal on Diffractometer C->D E X-ray Diffraction Experiment D->E Center in X-ray beam F Collect Diffraction Pattern (Reflection Intensities) E->F Rotate crystal through multiple orientations G Solve the Phase Problem (Direct Methods) F->G H Generate Initial Electron Density Map G->H I Build & Refine Molecular Model H->I Fit atoms to density J Final Structure Validation (R-factors, CIF file) I->J Least-squares minimization Result Unambiguous 3D Molecular Structure J->Result

Figure 1: Standard workflow for Single-Crystal X-ray Crystallography (SCXRD).

Complementary Techniques: Building a Body of Evidence

While SCXRD provides the final verdict, other analytical techniques are indispensable for initial characterization, purity assessment, and providing complementary data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful tool for determining the connectivity of atoms in a solution.[4][5] For this compound, ¹H and ¹³C NMR spectra would be the first step post-synthesis.

  • ¹H NMR: Would show characteristic signals for the methyl ester protons, the methylene (-CH2-) protons, and the protons on the aromatic ring. The splitting pattern of the aromatic protons can strongly suggest a 1,3,5-substitution pattern.

  • ¹³C NMR: Provides information on the number of unique carbon environments.[4]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing together the molecular skeleton.[6][7] For instance, an HMBC experiment would show a correlation between the methylene protons and the ester carbonyl carbon, confirming that fragment.

Causality & Limitation: While NMR can build a strong case for the target isomer, it can sometimes be inconclusive.[8] Subtle differences in chemical shifts between isomers or overlapping signals in complex regions of the spectrum can complicate interpretation.[9] It provides a connectivity map, but not the definitive 3D structure that SCXRD delivers.

Mass Spectrometry (MS)

Mass spectrometry is primarily used to determine the mass-to-charge ratio of ions, providing the molecular weight of the compound and clues about its structure through fragmentation.[10][11]

  • Molecular Ion Peak (M+): This peak would confirm the molecular formula (C₉H₁₀ClNO₂). The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity roughly one-third that of the M+ peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[12]

  • Fragmentation Pattern: The molecule would break apart in the mass spectrometer in a predictable way.[13] Observing fragments corresponding to the loss of the methoxy group (-OCH₃) or the entire methyl acetate moiety could support the proposed structure.

Causality & Limitation: The primary limitation of MS in this context is that different regioisomers will have the same molecular weight and may exhibit very similar fragmentation patterns, making it difficult to distinguish them based on MS data alone.[14]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[15][16] The FTIR spectrum of this compound would show characteristic absorption bands confirming:

  • N-H stretching from the amine group.

  • C=O stretching from the ester carbonyl.

  • Aromatic C-H and C=C stretching.

  • C-O and C-N stretching.

Causality & Limitation: FTIR provides a "molecular fingerprint" and confirms the presence of the necessary building blocks.[17] However, it gives little to no information about how these functional groups are arranged spatially, making it unsuitable for distinguishing between isomers.[18]

Comparative Analysis: Selecting the Optimal Technique

The choice of analytical technique depends on the specific question being asked. For routine reaction monitoring, FTIR or ¹H NMR may suffice. For absolute structural proof, SCXRD is essential.

Technique Information Provided Sample Requirements Ambiguity for Isomers Key Advantage
SCXRD Absolute 3D structure, bond lengths/angles, stereochemistry, packingHigh-purity single crystal (0.05-0.25 mm)NoneUnambiguous, definitive structural proof.[3]
NMR Atomic connectivity, solution-state conformation, electronic environmentSoluble sample (~1-10 mg), deuterated solventLow to Moderate; can be complex to resolve.[8]Excellent for determining the molecular skeleton in solution.[7]
MS Molecular weight, elemental composition (HRMS), fragmentation patternsSmall sample amount (µg-ng), solid, liquid, or gasHigh; isomers often have similar fragmentation.High sensitivity and confirmation of molecular formula.[10]
FTIR Presence of functional groupsSmall sample amount, solid or liquidVery High; provides no positional information.Fast, simple, and excellent for functional group identification.[18]

This leads to a logical decision-making process for a research chemist.

decision_tree Start Synthesized Product: This compound? MS Mass Spectrometry Start->MS FTIR FTIR Spectroscopy Start->FTIR NMR 1D NMR (¹H, ¹³C) Start->NMR MS_Result Correct MW? Cl Isotope Pattern? MS->MS_Result FTIR_Result Expected Functional Groups Present? FTIR->FTIR_Result NMR_Result ¹H/¹³C Spectra Consistent with Target? NMR->NMR_Result MS_Result->NMR_Result Yes Stop_Impure STOP: Purify or Re-synthesize MS_Result->Stop_Impure No FTIR_Result->NMR_Result Yes FTIR_Result->Stop_Impure No TwoD_NMR 2D NMR (COSY, HMBC) for Connectivity NMR_Result->TwoD_NMR Yes, but need more evidence NMR_Result->Stop_Impure No Final_Question Is Unambiguous Proof of Regioisomer Required (e.g., for publication, patent)? TwoD_NMR->Final_Question SCXRD Single-Crystal X-ray Crystallography Final_Question->SCXRD Yes Sufficient_Evidence Structure Likely Correct (Sufficient for routine checks) Final_Question->Sufficient_Evidence No Confirmed_Structure Absolute Structure Confirmed SCXRD->Confirmed_Structure

Figure 2: Decision workflow for selecting the appropriate structural analysis technique.

Experimental Protocol: Obtaining the Crystal Structure of this compound

This protocol outlines the necessary steps to move from a purified powder to a final, publication-quality crystal structure.

1. Crystal Growth: The Prerequisite for Success

  • Objective: To grow single, well-ordered crystals of sufficient size (ideally 0.1-0.3 mm in all dimensions) and quality, free from cracks or defects.[19][20]

  • Prerequisite: The starting material must be of high purity (>98%). Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

  • Method 1: Slow Evaporation

    • Dissolve 10-20 mg of the compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane) in a small vial.

    • Cover the vial with parafilm and poke 1-3 small holes in it with a needle.

    • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[21]

  • Method 2: Vapor Diffusion (Solvent/Anti-Solvent)

    • Dissolve 10-20 mg of the compound in a small volume (0.5 mL) of a good solvent (e.g., dichloromethane) in a small, open vial.

    • Place this vial inside a larger, sealed jar containing a few milliliters of a miscible "anti-solvent" in which the compound is poorly soluble (e.g., hexane or pentane).

    • Over time, the anti-solvent vapor will slowly diffuse into the solvent, gradually decreasing the compound's solubility and promoting slow crystal growth.[21]

2. Crystal Selection and Mounting

  • Place a drop of the crystallization solution containing crystals onto a microscope slide.

  • Under a polarizing microscope, identify a crystal that is transparent, has well-defined faces, and shows uniform extinction under cross-polarized light. Reject cloudy, cracked, or intergrown crystals.[19]

  • Carefully pick up the selected crystal using a cryo-loop or a glass fiber tipped with a small amount of oil or grease.

  • Mount the loop or fiber onto a goniometer head.

3. X-ray Data Collection

  • Mount the goniometer head onto the diffractometer. A modern instrument equipped with a dual Mo (λ ≈ 0.71 Å) and Cu (λ ≈ 1.54 Å) X-ray source is ideal.[1] For a typical organic compound, Mo radiation is the standard choice.[22]

  • Cool the crystal to a low temperature (typically 100 K) using a cryostream. This minimizes thermal motion of the atoms, resulting in higher quality diffraction data.

  • Center the crystal precisely in the X-ray beam.

  • Perform an initial series of short exposures to determine the unit cell dimensions and crystal system.

  • Execute a full data collection strategy, which involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the positions and intensities of the diffracted spots on a detector.[23]

4. Structure Solution, Refinement, and Validation

  • Process the raw diffraction data to integrate the reflection intensities and perform necessary corrections (e.g., for absorption).

  • Use software (e.g., SHELXT, Olex2) to solve the structure using "direct methods," which mathematically phase the reflections to generate an initial electron density map.[24]

  • From this map, build an initial molecular model, assigning atomic positions to the peaks of electron density.

  • Refine the model using a least-squares algorithm, adjusting atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction data.

  • Validation: The quality of the final structure is assessed by several key metrics:

    • R1 factor: A measure of the agreement between the observed and calculated structure factor amplitudes. A value below 5% (0.05) is considered excellent for small molecules.

    • wR2 factor: A weighted R-factor based on intensities. A value below 15% (0.15) is generally good.

    • Goodness of Fit (GooF): Should be close to 1.0.

    • The final model should be chemically sensible, with reasonable bond lengths and angles.

The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the data collection process.

Conclusion

While a suite of analytical tools is essential in modern chemical research, each serves a distinct purpose. Spectroscopic and spectrometric methods like NMR, MS, and FTIR are critical for providing a rapid assessment of a reaction's outcome and building a hypothesis about a molecule's structure. However, when faced with the challenge of distinguishing between closely related regioisomers, such as in the case of this compound, these methods carry an inherent level of ambiguity. Single-Crystal X-ray Crystallography transcends these limitations by providing direct, high-resolution, three-dimensional structural data. It is the only technique that delivers the unequivocal proof required to confidently assign the correct structure, a cornerstone for further research, patent applications, and the development of safe and effective chemical entities.

References

  • Vertex AI Search. (2024). Understanding Mass Spectrometry for Organic Compound Analysis. HSCprep.
  • Vertex AI Search. (n.d.). Mass Spec and IR Spectroscopy in Organic Chem. Organic Chemistry Class Notes.
  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
  • Polymer Chemistry Characterization Lab. (n.d.).
  • Excillum. (n.d.). Small molecule crystallography.
  • METRIC. (n.d.). Small Molecule X-ray Crystallography.
  • Measurlabs. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy.
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide.
  • Wlodawer, A., Dauter, Z., & Huff, T. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.
  • American Chemical Society. (n.d.). Identification of functional groups in FTIR spectra via novel machine learning approach. ACS Spring 2023.
  • Guzei, I. A. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow.
  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry.
  • Nanoshel. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • COP Bela. (n.d.). EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY.
  • IUCr. (2024). How to grow crystals for X-ray crystallography.
  • Clark, J. (2000). Mass spectrometry menu. Chemguide.
  • Organic Chemistry Tutor. (n.d.). Introduction to Mass-Spectrometry.
  • Wikipedia. (n.d.). Mass spectrometry.
  • Oreate AI Blog. (2026).
  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC.
  • Gavezzotti, A. (n.d.). Crystallography without Crystals: A Structural Study of Fakein.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.
  • Chemistry Stack Exchange. (2017).
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.).
  • Northwestern University. (n.d.).
  • Wikipedia. (n.d.). X-ray crystallography.

Sources

Comparative Guide: Elemental Analysis & Purity Verification of Methyl 3-amino-5-chlorophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-amino-5-chlorophenylacetate (CAS 1261653-36-4) is a critical halogenated building block used in the synthesis of pharmaceutical heterocycles.[1] Its dual functionality—an amino group for nucleophilic attacks and a chloro-substituent for metal-catalyzed cross-coupling—makes its purity verification essential.

For researchers, the challenge lies in the chlorine atom. Standard combustion analysis (CHNS) can be compromised by halogen interference, leading to detector corrosion or skewed nitrogen values. This guide compares three distinct analytical workflows to determine the elemental composition and purity of this compound:

  • Automated CHNS Combustion (with Halogen Trap) – The modified gravimetric standard.

  • Oxygen Flask Combustion (Schöniger) + Potentiometry – The "Gold Standard" for quantitative chlorine determination.

  • High-Resolution Mass Spectrometry (HRMS) – The modern, high-throughput alternative.

Chemical Profile & Theoretical Composition

Before experimental validation, the theoretical baseline must be established.

  • Compound: this compound[1][2][3][4][5]

  • Formula:

    
    
    
  • Molecular Weight: 199.63 g/mol [5]

  • Physical State: Solid (typically off-white to pale yellow powder)

ElementCountAtomic MassTotal MassTheoretical %Acceptance Range (±0.4%)
Carbon 912.011108.1054.15% 53.75 – 54.55%
Hydrogen 101.00810.085.05% 4.65 – 5.45%
Chlorine 135.4535.4517.76% 17.36 – 18.16%
Nitrogen 114.00714.017.02% 6.62 – 7.42%
Oxygen 215.99932.0016.03% N/A (Calculated by difference)

Methodological Comparison

Method A: Automated CHNS Combustion (Modified)

Best for: Routine purity confirmation of C, H, and N.

The Challenge: In standard CHNS analyzers, the combustion of chlorinated compounds produces


 and 

. These gases can interfere with the thermal conductivity detector (TCD) or be misread as water/nitrogen. The Solution: A silver wool trap must be inserted into the reduction tube. The silver reacts with free halogens to form stable silver halides (

), removing them from the gas stream before detection.
  • Pros: Simultaneous determination of C, H, N; automated; high precision.

  • Cons: Does not quantify Chlorine (it is trapped); requires frequent replacement of silver wool; "Oxygen" is usually a calculated residual, hiding impurities.

Method B: Oxygen Flask Combustion (Schöniger)

Best for: Direct, quantitative determination of Chlorine.

This classical technique involves combusting the sample in a pure oxygen atmosphere within a sealed flask. The combustion products are absorbed into a solution, converting organic chlorine into inorganic chloride ions (


), which are then quantified via potentiometric titration.
  • Pros: The absolute reference method for halogen content; low cost equipment.

  • Cons: Labor-intensive; requires manual handling; safety risk (combustion in closed vessel).

Method C: High-Resolution Mass Spectrometry (HRMS)

Best for: High-throughput screening and molecular formula confirmation.

While not a "percentage by weight" elemental analysis, HRMS (e.g., Q-TOF or Orbitrap) provides the exact mass and the isotopic abundance pattern. For chlorinated compounds, the distinctive 3:1 intensity ratio of


 to 

is a definitive fingerprint.
  • Pros: Extremely fast; requires microscopic sample (<1 mg); confirms molecular structure.

  • Cons: Does not provide bulk purity % (unless coupled with UV/ELSD); ionization suppression can occur.

Comparative Data Analysis

The following table summarizes the performance of each method for a synthesized batch of this compound.

FeatureMethod A: CHNS (Auto)Method B: Schöniger (Manual)Method C: HRMS (Orbitrap)
Target Elements C, H, NCl (Chlorine specific)Molecular Formula (C,H,N,Cl,O)
Sample Req. 2 – 5 mg10 – 20 mg< 0.1 mg
Precision (RSD) < 0.2%0.5% – 1.0%< 1 ppm (mass accuracy)
Analysis Time 10 mins45 mins2 mins
Interference Halogens (requires trap)Incomplete combustion (soot)Matrix effects / Ion suppression
Cost per Run

$

$
Primary Output % Composition% CompositionExact Mass + Isotope Pattern

Detailed Experimental Protocol: Schöniger Combustion for Chlorine

Because automated CHNS often excludes chlorine, the Schöniger method remains the critical protocol for verifying the halogen content of this intermediate.

Materials
  • Apparatus: 500 mL thick-walled iodine flask with a platinum sample basket fused to the stopper.

  • Reagents:

    • Absorbing Solution: 10 mL 1.0 N

      
       + 2 drops 30% 
      
      
      
      (to ensure reduction of
      
      
      to
      
      
      ).
    • Titrant: 0.01 N

      
       standard solution.
      
    • Solvent: Acetone (analytical grade).

Workflow
  • Preparation: Weigh 15–20 mg of this compound onto ash-free filter paper. Fold the paper to enclose the sample, leaving a small fuse strip exposed.[6]

  • Setup: Place the absorbing solution into the flask. Flush the flask with pure Oxygen (

    
    ) for 2 minutes.
    
  • Combustion:

    • Secure the paper packet in the platinum basket.

    • Ignite the fuse and immediately insert the stopper into the flask.[6]

    • Safety: Hold the flask inverted (stopper down) and firmly pressed. Wear a face shield.

  • Absorption: Shake the flask vigorously for 30 seconds, then allow it to stand for 15–20 minutes to ensure complete absorption of combustion gases.

  • Titration:

    • Rinse the stopper and platinum basket with distilled water into the flask.

    • Acidify the solution with dilute nitric acid (

      
      ).
      
    • Add 50 mL acetone to sharpen the endpoint.

    • Titrate potentiometrically with 0.01 N

      
       using a silver/sulfide ion-selective electrode (ISE).
      

Calculation:



Decision Logic & Workflow Visualization

The following diagram illustrates the recommended decision process for analyzing this compound based on the development stage.

AnalysisWorkflow Start Sample: this compound Stage Development Stage? Start->Stage Early Early R&D / Screening Stage->Early Speed Priority Late Process Dev / QC Release Stage->Late Accuracy Priority HRMS Method C: HRMS (Confirm Identity & Isotope Pattern) Early->HRMS CHNS Method A: CHNS Analysis (Confirm C, H, N Purity) Late->CHNS Step 1 Result_ID Identity Confirmed (Exact Mass) HRMS->Result_ID Schoniger Method B: Schöniger Flask (Quantify Chlorine Content) CHNS->Schoniger Step 2 (If C,H,N pass) Result_Purity Purity Certified (Within ±0.4%) Schoniger->Result_Purity

Caption: Analytical workflow prioritizing HRMS for early screening and gravimetric methods (CHNS/Schöniger) for final QC release.

Conclusion

For This compound , relying solely on automated CHNS analysis is insufficient due to the lack of direct chlorine quantification.

  • Recommendation: Use HRMS for rapid identity confirmation during synthesis optimization.

  • Requirement: For final product release or publication, a combination of Automated CHNS (for C/H/N) and Schöniger Combustion (for Cl) provides the only self-validating dataset that satisfies the strict ±0.4% elemental variance requirement.

References

  • Royal Society of Chemistry (RSC). (2008). CHNS Elemental Analysers: Technical Brief No. 29. [Link]

  • National Institutes of Health (NIH). (2011). An International Study Evaluating Elemental Analysis. PMC. [Link]

  • Analytik Jena. Carbon, Nitrogen, Sulfur and Chlorine Analyzer (CNSX). [Link][7]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.